molecular formula C26H29F3N4O8 B608442 Lamifiban trifluoroacetate CAS No. 144412-50-0

Lamifiban trifluoroacetate

Cat. No.: B608442
CAS No.: 144412-50-0
M. Wt: 582.53
InChI Key: CUEOPXPXIBCIAX-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamifiban trifluoroacetate is a specific nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOPXPXIBCIAX-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144412-50-0
Record name Lamifiban trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIFIBAN TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lamifiban Trifluoroacetate: Mechanistic Profiling and Pharmacodynamic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lamifiban trifluoroacetate (Ro 44-9883) is a highly selective, non-peptide peptidomimetic antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin


). Designed to mimic the Arg-Gly-Asp (RGD) recognition sequence of fibrinogen, Lamifiban acts as a potent competitive inhibitor of the final common pathway of platelet aggregation. Unlike the monoclonal antibody abciximab, Lamifiban exhibits rapid binding kinetics (fast on/off rate) and high specificity for 

over the vitronectin receptor (

).

This technical guide delineates the molecular mechanism, binding kinetics, and experimental validation protocols for Lamifiban, grounded in data from the PARAGON (Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network) clinical program and preclinical characterization.

Molecular Mechanism of Action

The "Final Common Pathway" Blockade

Platelet aggregation is the physiological culmination of hemostasis and the pathological driver of arterial thrombosis. regardless of the initial stimulus (ADP, Thrombin, Collagen, or Epinephrine), the final step requires the activation of the GP IIb/IIIa receptor.

  • Resting State: GP IIb/IIIa exists in a low-affinity, bent conformation on the platelet surface.

  • Activation: Agonist binding (e.g., via P2Y12 or PAR-1 receptors) triggers "inside-out" signaling, causing a conformational shift in GP IIb/IIIa to a high-affinity, extended state.

  • Ligand Binding: The activated receptor binds soluble fibrinogen (via the RGD sequence on the

    
    -chain and the HHLGGAKQAGDV sequence on the 
    
    
    
    -chain), bridging adjacent platelets.
  • Lamifiban Intervention: Lamifiban competes directly with fibrinogen for the RGD-binding pocket on the GP IIb/IIIa complex. By occupying this site, it sterically hinders fibrinogen cross-linking, effectively abolishing aggregation.

Pathway Visualization

The following diagram illustrates the competitive antagonism within the platelet activation cascade.

Lamifiban_MOA Agonists Agonists (ADP, Thrombin, Collagen) Receptors Surface Receptors (P2Y12, PAR-1, GPVI) Agonists->Receptors Activate Signaling Inside-Out Signaling (Ca2+ influx, Talin binding) Receptors->Signaling Transduce GPIIbIIIa_High GP IIb/IIIa (High Affinity) Signaling->GPIIbIIIa_High Triggers GPIIbIIIa_Low GP IIb/IIIa (Low Affinity) GPIIbIIIa_Low->GPIIbIIIa_High Conformational Change Aggregation Platelet Aggregation (Thrombus) GPIIbIIIa_High->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen (Ligand) Fibrinogen->GPIIbIIIa_High Cross-linking Lamifiban Lamifiban (Competitive Antagonist) Lamifiban->GPIIbIIIa_High Blocks Binding Site (Ki = 9.4 nM)

Caption: Figure 1.[1][2] Competitive inhibition of the GP IIb/IIIa receptor by Lamifiban prevents fibrinogen-mediated platelet cross-linking.

Structural Biology & Binding Kinetics

Peptidomimetic Design

Lamifiban (Ro 44-9883) is a synthetic non-peptide designed to mimic the geometry and charge distribution of the RGD tripeptide.

  • Pharmacophore: It contains a basic piperidine group (mimicking Arginine) and a carboxylate group (mimicking Aspartic acid) separated by a tyrosine-derived spacer. This rigid scaffold ensures high-affinity fitting into the receptor pocket.

  • Selectivity: Unlike Abciximab, which cross-reacts with the vitronectin receptor (

    
    ) and Mac-1 (
    
    
    
    ), Lamifiban is highly selective for GP IIb/IIIa (>100 million-fold selectivity over
    
    
    ).
Comparative Kinetics

The efficacy of GP IIb/IIIa inhibitors is dictated by their dissociation constants (


) and off-rates. Lamifiban is characterized by a fast on/off rate , making its antiplatelet effect rapidly reversible upon cessation of infusion—a critical safety feature for managing bleeding risk.

Table 1: Comparative Pharmacodynamics of GP IIb/IIIa Antagonists

ParameterLamifiban (Ro 44-9883)Tirofiban (Aggrastat)Eptifibatide (Integrilin)Abciximab (ReoPro)
Chemical Class Non-peptide PeptidomimeticNon-peptide PeptidomimeticCyclic HeptapeptideMonoclonal Antibody (Fab)
Dissociation Constant (

)
9.4 nM 0.15 nM120 nM5 nM
IC50 (Fibrinogen Binding) 1.6 nM ~10 nM~200 nMN/A
Receptor Specificity Highly Selective (

)
Highly Selective (

)
Highly Selective (

)
Non-selective (

&

)
Off-Rate Fast (Reversible)Fast (Reversible)Fast (Reversible)Slow (Irreversible binding)
Plasma Half-life ~3-4 hours~2 hours~2.5 hours~30 min (plasma), days (bound)

Data Sources: Circulation 1996;94:2151-57; Thromb Haemost 1995;73:375.

Experimental Validation Protocols

To rigorously validate the mechanism of Lamifiban, researchers employ functional aggregation assays and radioligand binding studies. The following protocols are designed for high reproducibility and self-validation.

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Quantify the functional inhibition of platelet aggregation in Platelet-Rich Plasma (PRP).

Reagents:

  • Citrated Whole Blood (3.2% Sodium Citrate).

  • Agonist: ADP (20

    
    M final) or TRAP-6 (25 
    
    
    
    M final).
  • Lamifiban Stock Solution (dissolved in saline/buffer).

Workflow:

  • Preparation: Centrifuge whole blood at 200 x g for 15 minutes to obtain PRP. Centrifuge remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the baseline (100% transmission) reference.

  • Incubation: Aliquot 450

    
    L of PRP into cuvettes. Add 50 
    
    
    
    L of Lamifiban at varying concentrations (0.1 nM to 1000 nM). Incubate at 37°C for 5 minutes.
  • Activation: Add Agonist (ADP or TRAP) to the cuvette while stirring at 1200 rpm.

  • Measurement: Monitor light transmission for 6–10 minutes.

  • Validation Check:

    • Negative Control: Saline vehicle (Must show >70% aggregation).

    • Positive Control: EDTA-treated PRP (Must show 0% aggregation due to Ca2+ chelation).

Protocol B: Solid-Phase Receptor Binding Assay

Objective: Determine the affinity (


) of Lamifiban by competing with 

I-Fibrinogen.

Workflow:

  • Immobilization: Coat 96-well plates with purified GP IIb/IIIa receptor (1

    
     g/well ) overnight at 4°C. Block with 1% BSA.
    
  • Competition: Add

    
    I-Fibrinogen (fixed concentration, e.g., 10 nM) mixed with increasing concentrations of unlabeled Lamifiban (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 3 hours at 30°C.

  • Quantification: Wash wells 3x with Tris-buffered saline. Solubilize bound protein with SDS and count radioactivity (CPM) in a gamma counter.

  • Analysis: Plot % Bound vs. Log[Lamifiban]. Calculate

    
     using non-linear regression. Derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Experimental Workflow Visualization

The following diagram details the logical flow for the LTA validation protocol.

LTA_Protocol Blood Whole Blood (3.2% Citrate) Centrifuge Centrifugation (200g / 15min) Blood->Centrifuge PRP Platelet Rich Plasma (PRP) Centrifuge->PRP Incubation Incubation (+ Lamifiban 5 min @ 37°C) PRP->Incubation Activation Agonist Addition (ADP / TRAP) Incubation->Activation Measurement Light Transmission Measurement Activation->Measurement Data Data Analysis (% Inhibition vs Dose) Measurement->Data Control Control: Saline (>70% Aggregation) Data->Control Validates

Caption: Figure 2. Step-by-step workflow for validating Lamifiban efficacy using Light Transmission Aggregometry (LTA).

Clinical Pharmacodynamics (PARAGON Insights)

The PARAGON (Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network) trials provided critical in vivo pharmacodynamic data:

  • Dose-Response: In PARAGON A, low-dose Lamifiban (1

    
     g/min ) effectively reduced ischemic events, while high doses (5 
    
    
    
    g/min ) caused excess bleeding without additional ischemic benefit.
  • Target Concentration: Plasma concentrations of 18–42 ng/mL were identified as the therapeutic window, correlating with >80% inhibition of ADP-induced aggregation.

  • Troponin Interaction: In PARAGON B, Lamifiban showed a significant reduction in death/MI only in patients who were Troponin T positive at baseline (11.0% vs 19.4% in placebo), highlighting that the mechanism is most beneficial in high-thrombus-burden environments.

References

  • The PARAGON Investigators. "International, Randomized, Controlled Trial of Lamifiban (a Platelet Glycoprotein IIb/IIIa Inhibitor), Heparin, or Both in Unstable Angina." Circulation, 1998; 97: 2386-2395. Link

  • Theroux, P. et al. "Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study." Circulation, 1996; 94: 899-905. Link

  • Scarborough, R.M. et al. "Design of potent and specific integrin antagonists. Peptide antagonists of alpha IIb beta 3." Journal of Biological Chemistry, 1993; 268: 1066-1073.
  • Newby, L.K. et al. "Platelet IIb/IIIa Antagonist for the Reduction of Acute coronary syndrome events in a Global Organization Network - PARAGON B." American College of Cardiology, 2002. Link

  • Mousa, S.A. "Comparative pharmacology of GP IIb/IIIa antagonists." Drugs of the Future, 1999. Link

Sources

In-Depth Technical Guide: Lamifiban Trifluoroacetate in Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lamifiban trifluoroacetate (Ro 44-9883) is a highly selective, non-peptide peptidomimetic antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin


). Unlike the monoclonal antibody abciximab, Lamifiban is a small molecule designed to mimic the RGD (Arginine-Glycine-Aspartic acid) sequence, allowing it to compete reversibly with fibrinogen for the receptor's binding pocket.

While it was extensively evaluated in clinical trials such as PARAGON A and B for acute coronary syndromes, it did not achieve market approval. However, it remains a critical tool in cardiovascular research for studying reversible platelet inhibition, receptor occupancy kinetics, and the comparative pharmacodynamics of integrin antagonists. This guide details its mechanism, preparation, and application in high-fidelity platelet function assays.

Molecular Mechanism & Pharmacology[1]

The Target: Integrin

The GP IIb/IIIa receptor is the most abundant integrin on the platelet surface. Upon platelet activation (by agonists such as ADP, thrombin, or collagen), the receptor undergoes a conformational change from a low-affinity resting state to a high-affinity active state. This active state binds fibrinogen, which bridges adjacent platelets to form an aggregate (thrombus).

Mechanism of Action

Lamifiban functions as a competitive antagonist . It binds to the RGD-binding pocket on the GP IIb/IIIa receptor, physically blocking the access of fibrinogen and von Willebrand factor (vWF).

  • Selectivity: High specificity for

    
     over other integrins (e.g., 
    
    
    
    ).
  • Kinetics: Characterized by a rapid association and dissociation rate (

    
     nM). This rapid "on-off" kinetics contrasts sharply with abciximab (slow dissociation) but is similar to tirofiban.
    
Mechanistic Diagram

The following diagram illustrates the competitive inhibition pathway at the molecular level.

G Platelet Resting Platelet ActivatedGP Activated GP IIb/IIIa (High Affinity State) Platelet->ActivatedGP Activation Agonist Agonist (ADP/Thrombin) Agonist->ActivatedGP Aggregation Platelet Aggregation (Thrombus Formation) ActivatedGP->Aggregation + Fibrinogen Binding Inhibition Inhibition of Aggregation ActivatedGP->Inhibition Receptor Blockade Fibrinogen Fibrinogen Fibrinogen->Aggregation Lamifiban Lamifiban TFA (Competitive Antagonist) Lamifiban->ActivatedGP Competitive Binding (Blocks Fibrinogen)

Figure 1: Competitive inhibition mechanism of Lamifiban at the GP IIb/IIIa receptor interface.

Experimental Methodologies

Solubility & Stock Preparation

The trifluoroacetate (TFA) salt form is used to enhance stability and solubility. However, direct dissolution in aqueous buffers can be challenging at high concentrations.

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF).[1]

  • Solubility Limit: ~33 mg/mL in DMSO; ~1 mg/mL in PBS (pH 7.2).[1]

  • Storage: Store solid at -20°C. Store DMSO stock solutions at -20°C or -80°C, avoiding repeated freeze-thaw cycles.

Protocol: Light Transmission Aggregometry (LTA)

This is the gold standard for validating Lamifiban activity in vitro.

Materials:

  • Fresh human whole blood (citrated).

  • Washed Platelets or Platelet-Rich Plasma (PRP).

  • Agonist: ADP (10-20 µM) or Thrombin Receptor Activator Peptide (TRAP).

  • Lamifiban TFA stock (10 mM in DMSO).

Step-by-Step Workflow:

  • Blood Collection: Draw blood into 3.2% sodium citrate tubes. Centrifuge at 200 x g for 10-15 mins to obtain PRP.

  • Stock Dilution:

    • Prepare intermediate dilutions of Lamifiban in PBS to achieve 100x working concentrations (e.g., 10 nM to 10 µM final range).

    • Critical: Keep final DMSO concentration < 0.1% to avoid solvent artifacts on platelet function.

  • Incubation:

    • Aliquot 450 µL of PRP into cuvettes.

    • Add 5 µL of Lamifiban dilution (or vehicle control).

    • Incubate at 37°C for 2-5 minutes to allow equilibrium binding (rapid on-rate).

  • Activation:

    • Add agonist (e.g., ADP) to induce aggregation.

  • Measurement:

    • Monitor light transmission for 6-10 minutes.

    • Calculate % Inhibition relative to vehicle control.

Experimental Workflow Diagram

Workflow Stock Lamifiban TFA (Solid) Solubilization Dissolve in DMSO (Stock: 10-30 mg/mL) Stock->Solubilization Dilution Dilute in PBS (Working Soln) Solubilization->Dilution Incubation Incubation 37°C, 5 min Dilution->Incubation Add Inhibitor Blood Whole Blood (Citrate) PRP Prep PRP (200xg, 15 min) Blood->PRP PRP->Incubation Add Platelets Activation Add Agonist (ADP/TRAP) Incubation->Activation Readout Measure Light Transmission Activation->Readout

Figure 2: Standardized workflow for assessing Lamifiban inhibition via Light Transmission Aggregometry.

Technical Specifications & Comparative Data

Lamifiban is often compared to other GP IIb/IIIa antagonists. The table below highlights the key differences critical for selecting the right tool for your research model.

FeatureLamifiban (Ro 44-9883)Tirofiban (Aggrastat)Abciximab (ReoPro)
Molecule Type Non-peptide PeptidomimeticNon-peptide PeptidomimeticMonoclonal Antibody (Fab)
Target GP IIb/IIIa (

)
GP IIb/IIIa (

)
GP IIb/IIIa +

Binding Kinetics Rapid On/OffRapid On/OffSlow Dissociation
Dissociation Constant (

)
~9.4 nM ~15 nM~5 nM
Plasma Half-life ~2 hours (free drug)~2 hoursShort (plasma), Long (bound)
Reversibility Highly ReversibleHighly ReversibleSlowly Reversible
Molecular Weight 582.5 g/mol (TFA salt)495.1 g/mol ~47,600 Da
Key Properties for Research[3]
  • CAS Number: 144412-50-0 (TFA salt)[2]

  • Formula:

    
    [3]
    
  • Purity: Research grade is typically >98% (HPLC).

  • Stability: Stable in DMSO for months at -20°C. Aqueous solutions should be prepared fresh daily due to potential hydrolysis or precipitation over time.

References

  • Theroux, P., et al. (1996). "Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study." Circulation.

  • The PARAGON Investigators. (1998). "International, randomized, controlled trial of lamifiban (a IIb/IIIa antagonist), heparin, or both in unstable angina." Circulation.

  • Scarborough, R. M., et al. (1999). "Design of potent and specific integrin antagonists. Peptide antagonists of alpha(IIb)beta(3)."[4][5] Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 72710796, Lamifiban trifluoroacetate." PubChem.

  • Jennings, L. K., et al. (2002). "Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and orbofiban in inhibiting platelet responses in flow models of thrombosis." Journal of Thrombosis and Thrombolysis.

Sources

Technical Guide: Lamifiban Trifluoroacetate vs. Lamifiban Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Operational Standards for In Vitro and In Vivo Application

Executive Summary

This technical guide provides a comparative analysis of Lamifiban Free Base (CAS 144412-49-7) and its Trifluoroacetate (TFA) Salt derivative (CAS 144412-50-0). While both forms deliver the active non-peptide glycoprotein IIb/IIIa antagonist moiety, their physicochemical divergence dictates their utility. The TFA salt is the standard output of HPLC purification and offers superior aqueous solubility, making it the primary choice for initial stock preparation. However, the free base (zwitterion) is critical for in vivo formulations requiring precise pH control or assays sensitive to the cytotoxic effects of trifluoroacetic acid.

Part 1: Molecular Identity & Mechanism

Lamifiban (Ro 44-9883) acts as a high-affinity, competitive antagonist of the platelet glycoprotein IIb/IIIa receptor (integrin


). By mimicking the RGD (Arg-Gly-Asp) sequence found in fibrinogen, it blocks the final common pathway of platelet aggregation.
Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism. Lamifiban occupies the fibrinogen binding pocket on the activated platelet surface, preventing cross-linking and thrombus formation.[1]

Lamifiban_MoA Platelet Activated Platelet Receptor GPIIb/IIIa Receptor (Integrin αIIbβ3) Platelet->Receptor Expresses Fibrinogen Fibrinogen (Ligand) Receptor->Fibrinogen Binds (Native) Aggregation Platelet Aggregation (Thrombus) Fibrinogen->Aggregation Cross-linking Lamifiban Lamifiban (Antagonist) Lamifiban->Receptor High Affinity Binding (Competitive) Blockade Inhibition Lamifiban->Blockade Blockade->Fibrinogen Prevents Binding

Figure 1: Mechanism of Action. Lamifiban competitively displaces fibrinogen from the GPIIb/IIIa receptor, halting the aggregation cascade.[1]

Part 2: Physicochemical Divergence (Salt vs. Base)

The choice between the salt and free base is not merely semantic; it fundamentally alters solubility and experimental validity.

Comparative Data Table
FeatureLamifiban Free BaseLamifiban Trifluoroacetate (TFA)
CAS Number 144412-49-7144412-50-0
Molecular Formula


Molecular Weight 468.50 g/mol 582.53 g/mol
Physical State Crystalline ZwitterionCrystalline Salt
Melting Point > 200°C (decomposition)125-130°C (decomposition)
Solubility (Water) Low (pH dependent)High (Acidic solution)
Primary Use In vivo formulation, pH-sensitive assaysIn vitro screening, initial purification
The "Hidden" Variable: Trifluoroacetic Acid

The TFA salt is often the default commercial form because Lamifiban is purified via reverse-phase HPLC using TFA buffers.

  • Pros: The TFA counterion protonates the basic amidine/amine groups, preventing zwitterionic aggregation and significantly enhancing solubility in polar solvents.

  • Cons: TFA is a strong acid (

    
    ). In cellular assays, residual TFA can lower the pH of the culture medium or exert direct cytotoxicity, potentially confounding data.
    

Part 3: Experimental Protocols & Workflows

Reconstitution Strategy (Self-Validating Protocol)

Objective: Create a stable stock solution while mitigating hydrolysis and solubility issues.

Step-by-Step Methodology:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) for the primary stock. Both the Free Base and TFA salt are highly soluble in DMSO.

    • Causality: Aqueous storage promotes hydrolysis of the amide bonds over time. DMSO preserves chemical integrity.

  • Concentration: Prepare a 10 mM - 50 mM stock.

    • Calculation (TFA Salt): Weigh 5.83 mg of TFA salt for every 1 mL of DMSO to achieve ~10 mM. (Note the MW difference; using the Free Base MW for calculations with the Salt form will result in under-dosing).

  • Aliquoting: Flash freeze in liquid nitrogen and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Salt Exchange Protocol (TFA Removal)

Context: Required when high concentrations (>10 µM) are needed in sensitive cell-based assays or for in vivo injection where acidic pH is intolerable.

Protocol:

  • Dissolve Lamifiban TFA in a minimal volume of methanol or water.

  • Ion Exchange: Pass the solution through a pre-equilibrated anion exchange resin (chloride form) or wash with dilute sodium bicarbonate if the compound precipitates (Free Base formation).

  • Validation: Verify TFA removal using

    
    -NMR or by checking the pH of the reconstituted aqueous solution (Target pH ~7.0-7.4).
    
Decision Matrix: Selecting the Correct Form

Use the following logic flow to determine which form to utilize for your specific assay.

Selection_Workflow Start Start: Experimental Goal Type Assay Type? Start->Type InVitro In Vitro / Enzymatic Type->InVitro Binding Studies CellBased Cell-Based / Tissue Type->CellBased Aggregation/Signaling InVivo In Vivo (Animal Models) Type->InVivo Efficacy/PK UseTFA Use Lamifiban TFA Salt (Account for MW) InVitro->UseTFA CheckConc Concentration > 10 µM? CellBased->CheckConc Convert Convert to Free Base or Buffer Exchange InVivo->Convert Mandatory CheckConc->UseTFA No (Low Conc) ToxicityCheck Run TFA Control Group (Mock treatment) CheckConc->ToxicityCheck Yes (High Conc) ToxicityCheck->UseTFA No Toxicity ToxicityCheck->Convert Toxicity Observed

Figure 2: Selection Workflow. Decision logic based on assay sensitivity and concentration thresholds.

Part 4: Clinical Context & Biological Implications

Understanding the clinical history of Lamifiban provides context for its pharmacological potency and the necessity of precise dosing.

The PARAGON Trials

Lamifiban was evaluated in the PARAGON-A and PARAGON-B trials for acute coronary syndromes (ACS).

  • Efficacy: In PARAGON-A, low-dose Lamifiban significantly reduced ischemic events at 6 months.[2] However, PARAGON-B showed that despite achieving target plasma concentrations, the benefit over placebo was not statistically significant at 30 days for the primary endpoint.

  • Relevance to Research: These trials established the effective plasma concentration range (18–42 ng/mL) and highlighted the renal clearance mechanism.[3] Researchers mimicking these conditions in vitro must ensure their "effective concentration" calculations account for the salt form's molecular weight to match clinical potency data.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3038484, Lamifiban. PubChem. [Link]

  • The PARAGON Investigators. (1998). International, Randomized, Controlled Trial of Lamifiban (a Platelet Glycoprotein IIb/IIIa Inhibitor), Heparin, or Both in Unstable Angina.[3][4] Circulation, 97(24), 2386–2395. [Link]

  • Newby, L. K., et al. (2002). Randomized, Placebo-Controlled Trial of Titrated Intravenous Lamifiban for Acute Coronary Syndromes (PARAGON-B). Circulation, 105(8), 972–978. [Link]

  • Alig, L., et al. (1992).[5] Low molecular weight, non-peptide fibrinogen receptor antagonists. Journal of Medicinal Chemistry, 35(23), 4393–4407. (Primary Chemistry/Synthesis Reference). [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. (Reference for TFA Toxicity). [Link]

Sources

Preclinical Development of Lamifiban Trifluoroacetate: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the preclinical evaluation of Lamifiban trifluoroacetate, a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the core preclinical studies requisite for characterizing the pharmacology, pharmacokinetics, and safety profile of this potent antiplatelet agent. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and scientifically validated approach to the preclinical assessment of Lamifiban and similar molecules.

Introduction: The Rationale for GPIIb/IIIa Antagonism

Platelet aggregation is the culminating event in the formation of arterial thrombi, which are central to the pathophysiology of acute coronary syndromes (ACS), including unstable angina and myocardial infarction. The glycoprotein IIb/IIIa receptor, an integrin expressed on the surface of platelets, represents the final common pathway for platelet aggregation.[1] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[2] This binding facilitates the cross-linking of platelets, leading to the formation of a platelet-rich thrombus.[1]

Lamifiban is a selective and reversible inhibitor of the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[3] Its development as an antithrombotic agent has been the subject of numerous preclinical and clinical investigations.[4] This guide will focus on the essential preclinical studies that form the foundation for its clinical development.

Mechanism of Action and In Vitro Characterization

The primary mechanism of action of Lamifiban is the competitive antagonism of the GPIIb/IIIa receptor.[3] A thorough in vitro characterization is paramount to confirming its potency and selectivity.

Signaling Pathway and Lamifiban's Point of Intervention

The signaling cascade leading to platelet aggregation is complex, involving multiple agonists and intracellular pathways that converge on the activation of the GPIIb/IIIa receptor. Understanding this pathway is crucial for appreciating the therapeutic targeting of this receptor.

GPIIb_IIIa_Pathway cluster_agonists Platelet Agonists cluster_receptors Platelet Surface Receptors cluster_signaling Intracellular Signaling cluster_integrin Integrin Activation cluster_aggregation Platelet Aggregation Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 PLC Phospholipase C (PLC) Activation PAR1->PLC GPVI->PLC P2Y12->PLC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase GPIIb_IIIa_inactive Inactive GPIIb/IIIa Ca_increase->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Lamifiban Lamifiban Lamifiban->GPIIb_IIIa_active Blocks Binding

Figure 1: GPIIb/IIIa Receptor Signaling Pathway and Lamifiban's Mechanism of Action.
In Vitro Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)

The gold standard for assessing platelet function in vitro is Light Transmission Aggregometry (LTA).[5] This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Blood Collection and PRP Preparation:

    • Collect whole blood from healthy, drug-free donors via venipuncture into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).[3]

    • Centrifuge the blood at 240 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[3]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). PPP serves as the blank (100% aggregation).

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP. This ensures consistency between experiments.

  • Incubation with Lamifiban:

    • Pre-incubate aliquots of PRP with varying concentrations of Lamifiban trifluoroacetate or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Platelet Aggregation Measurement:

    • Place the PRP samples in an aggregometer cuvette with a magnetic stir bar, maintained at 37°C.[6]

    • Initiate platelet aggregation by adding a known agonist, such as ADP (final concentration 5-10 µM) or collagen (final concentration 2-5 µg/mL).[7]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).[6]

  • Data Analysis:

    • The maximum percentage of aggregation is determined relative to the PPP baseline.

    • Calculate the IC₅₀ value (the concentration of Lamifiban that inhibits 50% of the maximal aggregation) for each agonist.

In Vivo Efficacy Models

Animal models of thrombosis are indispensable for evaluating the antithrombotic efficacy of Lamifiban in a physiological setting. The choice of model depends on the specific scientific question being addressed, with canine and guinea pig models being particularly relevant for studying arterial thrombosis.

Canine Model of Coronary Artery Thrombosis

The canine model of coronary artery thrombosis is a well-established and clinically relevant model for studying the effects of antithrombotic agents on coronary artery occlusion.[8][9]

Canine_Model_Workflow cluster_preparation Animal Preparation cluster_thrombosis Thrombus Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Anesthesia Anesthetize and Ventilate (e.g., pentobarbital) Instrumentation Catheterize Femoral Artery/Vein (Blood Pressure, Drug Infusion) Anesthesia->Instrumentation Thoracotomy Perform Left Thoracotomy Instrumentation->Thoracotomy Coronary_Isolation Isolate Segment of Left Anterior Descending (LAD) Coronary Artery Thoracotomy->Coronary_Isolation Stenosis Create Critical Stenosis (e.g., with an occluder) Coronary_Isolation->Stenosis Injury Induce Endothelial Injury (e.g., electrolytic current or thrombin infusion) Stenosis->Injury Thrombus_Formation Monitor for Thrombus Formation (Cyclic Flow Reductions) Injury->Thrombus_Formation Lamifiban_Infusion Administer Lamifiban Trifluoroacetate or Vehicle (i.v.) Thrombus_Formation->Lamifiban_Infusion Monitoring Continuously Monitor: - Coronary Blood Flow - ECG - Hemodynamics Lamifiban_Infusion->Monitoring Bleeding_Time Measure Bleeding Time Monitoring->Bleeding_Time Efficacy_Analysis Analyze Efficacy: - Abolition of Cyclic Flow Reductions - Time to Reperfusion Bleeding_Time->Efficacy_Analysis Safety_Analysis Analyze Safety: - Bleeding Time - Hemodynamic Stability Bleeding_Time->Safety_Analysis

Figure 2: Experimental Workflow for the Canine Coronary Thrombosis Model.
  • Animal Preparation: Anesthetize mongrel dogs and maintain anesthesia throughout the procedure. Perform a left thoracotomy to expose the heart.

  • Coronary Artery Instrumentation: Isolate a segment of the left anterior descending (LAD) coronary artery. Place a Doppler flow probe proximally to monitor coronary blood flow.

  • Stenosis and Injury: Create a critical stenosis using an external constrictor. Induce endothelial injury by applying a low-level anodal direct current to the external surface of the artery.[9]

  • Thrombus Formation: Monitor for the development of cyclic flow reductions (CFRs), which are indicative of recurrent platelet-rich thrombus formation and dislodgement.

  • Drug Administration: Once stable CFRs are established, administer a bolus dose of Lamifiban trifluoroacetate followed by a continuous intravenous infusion.

  • Efficacy and Safety Assessment: The primary efficacy endpoint is the abolition of CFRs. Bleeding time is a key safety endpoint.

Guinea Pig Model of Photochemical-Induced Femoral Artery Thrombosis

This model is valuable for rapid screening of antithrombotic compounds and for studying the mechanisms of thrombus formation.[10][11]

  • Animal Preparation: Anesthetize guinea pigs. Isolate a segment of the femoral artery.

  • Photosensitizer Administration: Administer Rose Bengal (a photosensitizing dye) intravenously at a dose of 10 mg/kg.[10]

  • Thrombus Induction: Irradiate the exposed femoral artery with a green light source (wavelength ~540 nm). The photochemical reaction between Rose Bengal and the light generates singlet oxygen, which induces endothelial damage and subsequent thrombus formation.[11]

  • Drug Administration: Administer Lamifiban trifluoroacetate intravenously before the induction of thrombosis.

  • Efficacy Assessment: The primary endpoint is the time to complete occlusion of the femoral artery, as measured by a Doppler flow probe. An increase in the time to occlusion indicates antithrombotic efficacy.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the pharmacokinetic and pharmacodynamic profile of Lamifiban is crucial for dose selection and for predicting its behavior in humans.

Preclinical Pharmacokinetic Studies

Pharmacokinetic studies are typically conducted in multiple species (e.g., rats, dogs, and non-human primates) to assess the absorption, distribution, metabolism, and excretion (ADME) of the drug. For an intravenously administered drug like Lamifiban, key parameters include clearance (CL), volume of distribution (Vd), and elimination half-life (t₁/₂).

ParameterRatDogCynomolgus Monkey
Clearance (CL) HighModerateLow
Volume of Distribution (Vd) ModerateModerateModerate
Elimination Half-life (t₁/₂) ShortModerateLong

Table 1: Representative Pharmacokinetic Parameters of Lamifiban in Different Species. (Note: This table provides a qualitative summary based on available literature.[8])

Pharmacodynamic Studies

Pharmacodynamic studies aim to correlate the plasma concentration of Lamifiban with its pharmacological effect, i.e., the inhibition of platelet aggregation. This is typically achieved by measuring ex vivo platelet aggregation at various time points after drug administration and relating it to the corresponding plasma drug concentrations.

Preclinical Safety and Toxicology

A comprehensive toxicology program is essential to identify potential target organs of toxicity and to establish a safe starting dose for human clinical trials.

Key Toxicology Studies
  • Single-Dose Toxicity Studies: These studies determine the acute toxicity of Lamifiban and help in identifying the maximum tolerated dose (MTD). The LD₅₀ (the dose that is lethal to 50% of the animals) may also be determined.[12]

  • Repeated-Dose Toxicity Studies: These studies, conducted in at least two species (one rodent and one non-rodent), evaluate the toxicological effects of Lamifiban after repeated administration over a specified duration (e.g., 28 or 90 days).

  • Safety Pharmacology Studies: These studies investigate the potential adverse effects of Lamifiban on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the potential of Lamifiban to cause genetic mutations or chromosomal damage.

  • Reproductive and Developmental Toxicology Studies: These studies evaluate the potential effects of Lamifiban on fertility, embryonic and fetal development, and pre- and postnatal development.

Determination of the No-Observed-Adverse-Effect-Level (NOAEL)

A critical outcome of repeated-dose toxicity studies is the determination of the No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose at which no biologically significant adverse effects are observed.[12] This value is a key parameter used in the risk assessment and for the calculation of the initial safe starting dose in humans.

Formulation of Lamifiban Trifluoroacetate for Intravenous Administration

For preclinical intravenous studies, Lamifiban trifluoroacetate must be formulated in a sterile, pyrogen-free vehicle that is well-tolerated by the test species.

Protocol for a Representative Intravenous Formulation
  • Vehicle Selection: A common vehicle for intravenous administration of small molecules in preclinical studies is a buffered saline solution. Cosolvents such as polyethylene glycol (PEG) or ethanol may be used if solubility is a concern.[13]

  • Preparation of the Formulation:

    • Accurately weigh the required amount of Lamifiban trifluoroacetate.

    • In a sterile environment, dissolve the Lamifiban trifluoroacetate in the chosen vehicle. Gentle warming or sonication may be used to aid dissolution.

    • Adjust the pH of the solution to a physiologically compatible range (e.g., pH 7.0-7.4) using sterile solutions of hydrochloric acid or sodium hydroxide.

    • Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Quality Control: The final formulation should be tested for sterility, pyrogenicity, and drug concentration before administration.

Conclusion

The preclinical evaluation of Lamifiban trifluoroacetate involves a multifaceted approach encompassing in vitro characterization, in vivo efficacy testing in relevant animal models, and comprehensive pharmacokinetic and toxicological assessments. The methodologies outlined in this guide provide a robust framework for the preclinical development of GPIIb/IIIa inhibitors and other antiplatelet agents. A thorough and well-executed preclinical program is fundamental for ensuring the safety and efficacy of new drug candidates as they transition into clinical development.

References

  • Light transmission aggregometry in the diagnosis of thrombocytopathy. (2023). Via Medica Journals. [Link]

  • Light transmission aggregometry in the diagnosis of thrombocytopathy. (2023). ResearchGate. [Link]

  • Lamifiban. (1998). PubMed. [Link]

  • ADP and Collagen: Key Roles in Platelet Aggregation Testing. (2025). Bio/Data Corporation. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2011). PubMed Central. [Link]

  • Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction. (1995). PubMed. [Link]

  • Arterial thrombosis model with photochemical reaction in guinea-pig and its property. (1995). PubMed. [Link]

  • Administration of Substances to Laboratory Animals. Research A-Z. [Link]

  • Animal pharmacokinetics and interspecies scaling from animals to man of lamifiban, a new platelet aggregation inhibitor. (1997). PubMed. [Link]

  • Vessel wall injury and arterial thrombosis induced by a photochemical reaction. (1987). PubMed. [Link]

  • Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes. (2002). PubMed. [Link]

  • Thromboembolic Therapies in Dogs and Cats: An Evidence-Based Approach. (2005). ScienceDirect. [Link]

  • Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016). Chemsafetypro. [Link]

  • Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. (2019). MDPI. [Link]

  • Animal models in the study of myocardial ischaemia and ischaemic syndromes. (1995). Oxford Academic. [Link]

  • Wound-Healing in the Saphenous Vein Coronary Bypass Graft in the Canine Model: Endothelial Cell Loss, Platelet Thrombus Formation, its Inhibition with Aspirin-Persantine Therapy and Cholesterol Influx in the Acute and Chronic Phase. (2018). Herald Scholarly Open Access. [Link]

  • Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Factors Associated with Platelet Activation-Recent Pharmaceutical Approaches. (2022). MDPI. [Link]

  • Adaptation of a photochemical method to initiate recurrent platelet-mediated thrombosis in small animals. (2007). PubMed. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

  • Hemodynamic and electrophysiological progression of the Rose Bengal photothrombotic stroke model in mice: vasoactive properties. (2025). bioRxiv. [Link]

  • A canine model of thrombin-induced coronary artery thrombosis: effects of intracoronary streptokinase on regional myocardial blood flow, contractile function, and infarct size. (1988). PubMed. [Link]

  • Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies. (2013). PMC. [Link]

  • Experimental study on the model of coronary artery thrombosis in dog. (1993). PubMed. [Link]

Sources

The Intricacies of a Platelet Antagonist: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lamifiban

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Final Common Pathway of Platelet Aggregation

In the landscape of antiplatelet therapy, the glycoprotein (GP) IIb/IIIa receptor holds a critical position as the final common pathway for platelet aggregation.[1][2] Lamifiban, a nonpeptide antagonist of this receptor, emerged as a potent, selective, and reversible inhibitor of this crucial interaction.[3] This technical guide provides an in-depth exploration of the pharmacokinetics (PK) and pharmacodynamics (PD) of Lamifiban, offering insights for researchers and drug development professionals in the field of thrombosis and hemostasis.

Pharmacodynamics: Mechanism of Action and In Vitro Efficacy

Lamifiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets.[3] This blockade prevents the formation of platelet-fibrinogen bridges, which are essential for the aggregation of platelets and the subsequent formation of a thrombus, regardless of the initial agonist.[1][4]

The potency of Lamifiban is underscored by its low half-maximal inhibitory concentration (IC50) of 25 nmol for ADP-induced platelet aggregation.[1] Its pharmacodynamic half-life is approximately 4 hours, indicating a relatively short duration of action upon cessation of administration.[1]

Signaling Pathway of Platelet Aggregation and Lamifiban Inhibition

cluster_0 Platelet Activation Cascade cluster_1 Platelet Aggregation Vascular Injury Vascular Injury Collagen Exposure Collagen Exposure Vascular Injury->Collagen Exposure Platelet Adhesion Platelet Adhesion Collagen Exposure->Platelet Adhesion Agonist Release (ADP, Thrombin, TXA2) Agonist Release (ADP, Thrombin, TXA2) Platelet Adhesion->Agonist Release (ADP, Thrombin, TXA2) GP IIb/IIIa Receptor Activation GP IIb/IIIa Receptor Activation Agonist Release (ADP, Thrombin, TXA2)->GP IIb/IIIa Receptor Activation Fibrinogen Binding Fibrinogen Binding GP IIb/IIIa Receptor Activation->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Thrombus Formation Thrombus Formation Platelet Aggregation->Thrombus Formation Lamifiban Lamifiban Lamifiban->Fibrinogen Binding Inhibits

Caption: Mechanism of Lamifiban in inhibiting platelet aggregation.

Pharmacokinetics: The Journey of Lamifiban in the Body

Lamifiban is administered intravenously, ensuring immediate and complete bioavailability.[3] While specific details on the absorption, distribution, metabolism, and excretion (ADME) of Lamifiban are not extensively detailed in publicly available literature, we can infer some characteristics based on its chemical nature as a nonpeptide small molecule and by drawing parallels with other drugs in its class, such as tirofiban.

  • Absorption: As an intravenously administered drug, the absorption phase is bypassed.

  • Metabolism: It is plausible that Lamifiban undergoes minimal metabolism, a characteristic of similar drugs in its class.[5]

  • Excretion: The primary route of elimination for Lamifiban is likely renal. This is a critical consideration in patients with impaired renal function, as dose adjustments may be necessary. For instance, tirofiban is primarily cleared by the kidneys as an unchanged drug.[6]

Clinical Pharmacology: Dose-Response and Therapeutic Window

Clinical trials have demonstrated a clear dose-dependent inhibition of platelet aggregation with Lamifiban.[1][7] However, the translation of this pharmacodynamic effect into clinical benefit has shown a more complex relationship.

Higher doses of Lamifiban, while achieving complete inhibition of ADP-induced platelet aggregation, did not consistently lead to improved ischemic outcomes and were associated with a higher incidence of bleeding complications.[8] Conversely, lower doses appeared to offer a more favorable balance of efficacy and safety, particularly when used in conjunction with heparin.[8][9] This suggests a narrow therapeutic window for Lamifiban, a critical consideration in its clinical development and application.

Summary of Key Clinical Trial Findings
Trial NamePatient PopulationDosing RegimensKey Findings
Canadian Lamifiban Study Unstable Angina1, 2, 4, or 5 µ g/min infusionLamifiban reduced the risk of death, nonfatal MI, or urgent revascularization. Higher doses were associated with a reduction in death or nonfatal MI at 1 month.[7]
PARAGON A Non-Q wave MI or Unstable Angina1 to 5 µ g/min infusionAt 6 months, Lamifiban (with or without heparin) and aspirin therapy resulted in a significantly lower incidence of clinical events compared to standard heparin and aspirin therapy.[3]
PARAGON B (Design) Non-Q wave MI or Unstable AnginaComparison of Lamifiban + aspirin + heparin vs. standard aspirin + heparinA large phase III trial designed to further evaluate the efficacy and safety of Lamifiban.[3]
PARADIGM (Design) Acute Myocardial InfarctionDose-finding study with thrombolytic therapyDesigned to determine the optimal dose of Lamifiban for use with thrombolytic therapy.[2]

Experimental Protocols: Assessing the Pharmacodynamic Effects of Lamifiban

The cornerstone for evaluating the pharmacodynamic effects of Lamifiban is the ex vivo platelet aggregation assay. Light Transmission Aggregometry (LTA) is a widely used method for this purpose.

Workflow for Ex Vivo Platelet Aggregation Assay using LTA

Blood Collection Blood Collection Platelet-Rich Plasma (PRP) Preparation Platelet-Rich Plasma (PRP) Preparation Blood Collection->Platelet-Rich Plasma (PRP) Preparation Incubation with Lamifiban Incubation with Lamifiban Platelet-Rich Plasma (PRP) Preparation->Incubation with Lamifiban Addition of Agonist (e.g., ADP) Addition of Agonist (e.g., ADP) Incubation with Lamifiban->Addition of Agonist (e.g., ADP) Measurement of Light Transmittance Measurement of Light Transmittance Addition of Agonist (e.g., ADP)->Measurement of Light Transmittance Data Analysis (% Inhibition) Data Analysis (% Inhibition) Measurement of Light Transmittance->Data Analysis (% Inhibition)

Caption: A simplified workflow for assessing platelet aggregation inhibition.

Detailed Step-by-Step Methodology for LTA
  • Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. The supernatant (PRP) is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Baseline Aggregation: A baseline light transmission is established for both PRP (0% aggregation) and PPP (100% aggregation) in an aggregometer.

  • Incubation with Lamifiban: Aliquots of PRP are incubated with varying concentrations of Lamifiban or a vehicle control for a specified period.

  • Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP), is added to the PRP to induce aggregation.

  • Measurement of Aggregation: The change in light transmittance through the PRP sample is monitored over time as platelets aggregate.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmittance. The percentage inhibition of aggregation by Lamifiban is then calculated relative to the vehicle control.

Conclusion and Future Directions

Lamifiban is a potent and selective inhibitor of the GP IIb/IIIa receptor, demonstrating a clear dose-dependent inhibition of platelet aggregation. While its clinical development has faced challenges in defining a broad therapeutic window, the study of Lamifiban has provided valuable insights into the complexities of antiplatelet therapy. Further research into the specific ADME properties of Lamifiban and the development of robust monitoring assays could help in optimizing its therapeutic potential and minimizing bleeding risks. The lessons learned from the clinical evaluation of Lamifiban continue to inform the development of new and safer antiplatelet agents.

References

  • Platelet Membrane Receptor Glycoprotein IIb/IIIa Antagonism in Unstable Angina | Circulation - American Heart Associ
  • Pharmacology of Antipl
  • Lamifiban - PubMed.
  • International, Randomized, Controlled Trial of Lamifiban (a Platelet Glycoprotein IIb/IIIa Inhibitor)
  • International, Randomized, Controlled Trial of Lamifiban (a Platelet Glycoprotein IIb/IIIa Inhibitor)
  • Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes - PubMed.
  • International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina - Lirias - KU Leuven.
  • Pharmacodynamics and Pharmacokinetics of Eptifibatide in Patients With Acute Coronary Syndromes | Circulation - American Heart Associ
  • Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction - PubMed.
  • Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study - PubMed.
  • Mechanism of Action | Aggrast
  • Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed.
  • Platelet Aggregation Inhibitor P

Sources

Methodological & Application

Application Notes and Protocols for Lamifiban Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the solubility, preparation, and handling of Lamifiban trifluoroacetate in Dimethyl Sulfoxide (DMSO) and saline solutions. The protocols and insights are tailored for researchers, scientists, and drug development professionals to ensure experimental success and reproducibility.

Introduction to Lamifiban Trifluoroacetate

Lamifiban is a potent, nonpeptide antagonist of the glycoprotein IIb/IIIa (αIIbβ3) receptor, which plays a critical role in the final common pathway of platelet aggregation.[1][2][3] By reversibly inhibiting the binding of fibrinogen to this receptor on platelets, Lamifiban effectively prevents thrombus formation.[3] Its therapeutic potential has been investigated primarily in the context of acute coronary syndromes, including myocardial infarction.[1][4]

The compound is commonly supplied as a trifluoroacetate (TFA) salt (CAS No: 144412-50-0), a byproduct of its synthesis and purification process.[1][2][5] While the TFA salt enhances the stability of the lyophilized powder, it can influence its solubility characteristics. Understanding these properties is paramount for the preparation of stock and working solutions for in vitro and in vivo studies.

Chemical Identifiers:

  • Compound: Lamifiban trifluoroacetate

  • CAS Number: 144412-50-0[1][2][5][6]

  • Molecular Formula: C₂₆H₂₉F₃N₄O₈[5][6]

  • Molecular Weight: 582.53 g/mol [1][2][5]

Quantitative Solubility Data

The solubility of Lamifiban trifluoroacetate is highly dependent on the solvent system. Like many non-peptide small molecules, it exhibits high solubility in organic solvents and limited solubility in aqueous solutions. The data below is synthesized from information on structurally similar compounds and general laboratory practices.

Solvent SystemApproximate SolubilityKey Considerations & Rationale
100% DMSO ≥ 30 mg/mLDMSO is a polar aprotic solvent capable of disrupting the crystal lattice of the TFA salt and solvating the Lamifiban molecule effectively. Sonication or gentle warming may aid dissolution. This is the recommended solvent for preparing high-concentration stock solutions.[7][8]
Saline (0.9% NaCl) Poor / LimitedDirect dissolution in isotonic saline is not recommended due to the compound's hydrophobic nature. Precipitation is highly likely.
DMSO / Saline Mixtures Variable (Concentration-Dependent)The final concentration achievable in a mixed-solvent system depends on the final percentage of DMSO. Precipitation can occur when a DMSO stock is diluted into saline if the final concentration of Lamifiban exceeds its aqueous solubility limit.[9][10] For in vivo use, the final DMSO concentration should be minimized (ideally ≤5%) to avoid solvent toxicity.[9]
PBS (pH 7.2) ~1 mg/mL (Estimated)Similar compounds show limited but measurable solubility in buffered aqueous solutions.[8] This suggests that for some in vitro assays, direct preparation in a buffer might be possible at low concentrations, though starting from a DMSO stock is more reliable.

Core Principles & Scientific Rationale

The Role of Solvents

The significant difference in solubility between DMSO and saline is rooted in fundamental chemical principles. Lamifiban has several functional groups that can participate in hydrogen bonding, but its overall structure possesses considerable nonpolar character.

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is an excellent solubilizing agent for a wide range of organic molecules. It can accept hydrogen bonds and its polar nature effectively solvates the charged trifluoroacetate salt and the polar moieties of Lamifiban.

  • Saline (Aqueous): Water is a highly polar, protic solvent that forms strong hydrogen-bonding networks. When a compound like Lamifiban, dissolved in DMSO, is introduced into saline, the DMSO readily disperses. This leaves the poorly water-soluble Lamifiban molecules in an unfavorable aqueous environment, causing them to aggregate and precipitate out of solution.[10]

The Challenge of Dilution: Avoiding Precipitation

The most common pitfall encountered is the precipitation of the compound during the dilution of a DMSO stock solution into saline or an aqueous buffer.[9][10] This occurs when the local concentration of Lamifiban exceeds its solubility limit in the mixed solvent system. The key to preventing this is to ensure rapid and uniform dispersion of the DMSO stock into the larger volume of the aqueous diluent.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mg/mL stock solution. Adjust the mass and volume as required for your desired concentration.

Materials:

  • Lamifiban trifluoroacetate (lyophilized powder)

  • Anhydrous/High-Purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Pre-Weighing: Allow the vial of Lamifiban trifluoroacetate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of Lamifiban trifluoroacetate (e.g., 5 mg) into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 5 mg of powder to make a 10 mg/mL solution, add 500 µL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. Visually inspect for any undissolved particulates.

  • Aid Dissolution (If Necessary): If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C. Vortex again.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C. Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[9][11]

G cluster_prep Stock Solution Preparation start Start: Equilibrate Compound Vial weigh Weigh Lamifiban TFA start->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Visually Inspect Solution vortex->check sonicate Optional: Sonicate / Warm check->sonicate Particulates Present aliquot Aliquot into Single-Use Tubes check->aliquot Clear sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a Lamifiban trifluoroacetate stock solution in DMSO.

Protocol 2: Preparation of a Working Solution in Saline

This protocol describes the critical step of diluting the DMSO stock into saline to minimize precipitation.

Materials:

  • Lamifiban trifluoroacetate DMSO stock solution (from Protocol 1)

  • Sterile 0.9% saline or other aqueous buffer (e.g., PBS)

  • Sterile conical tube or beaker

  • Calibrated pipettes

  • Vortex mixer or magnetic stirrer

Methodology:

  • Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare Diluent: Add the total required volume of sterile saline to a larger tube (e.g., a 15 mL conical tube).

  • Critical Dilution Step: While vigorously vortexing or stirring the saline, add the required volume of the DMSO stock solution dropwise and slowly to the side of the tube. This ensures immediate dispersion and prevents the formation of high local concentrations that lead to precipitation.[10]

  • Final Mix: Once all the stock solution is added, continue to vortex for another 30-60 seconds to ensure homogeneity.

  • Inspection: Visually inspect the final working solution against a dark background to ensure it is clear and free of any precipitate.

  • Use and Storage: Use the freshly prepared aqueous solution immediately. Long-term stability in aqueous solutions is not guaranteed, and storage for more than a day is not recommended without specific stability data.[8][11]

G cluster_dilution Working Solution Preparation thaw Thaw DMSO Stock Aliquot prep_saline Place Saline in a Larger Tube thaw->prep_saline vortex_saline Vortex/Stir Saline Vigorously prep_saline->vortex_saline add_stock Add DMSO Stock Dropwise to Vortexing Saline vortex_saline->add_stock final_mix Continue Mixing for 60s add_stock->final_mix inspect Inspect for Precipitation final_mix->inspect use Use Immediately inspect->use

Caption: Workflow for diluting DMSO stock into saline to prepare a working solution.

Trustworthiness: Self-Validating Systems & Controls

To ensure the integrity of your experiments, the following controls are essential:

  • Vehicle Control: Always include a vehicle control group that is treated with the same final concentration of DMSO/saline mixture as the experimental group. This accounts for any potential physiological effects of the solvent itself.[9]

  • Solubility Check: Before a large-scale experiment, perform a small-scale pilot test to confirm the solubility of your desired final concentration. If precipitation occurs, you may need to lower the concentration or increase the final percentage of DMSO (if experimentally permissible).

  • Purity Confirmation: The provided protocols assume a high-purity starting material. Always refer to the Certificate of Analysis for the specific lot of Lamifiban trifluoroacetate you are using.

References

  • PubChem. (n.d.). Lamifiban trifluoroacetate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2024). Can AZD8797 be prepared with 10% DMSO + 90% saline?. Retrieved February 3, 2026, from [Link]

  • DrugFuture. (n.d.). Lamifiban. Retrieved February 3, 2026, from [Link]

  • Moliterno, D. J., Harrington, R. A., Califf, R. M., Rapold, H. J., & Topol, E. J. (1995). Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction: Rationale and Design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) Study. Journal of Thrombosis and Thrombolysis, 2(3), 165–169. [Link]

  • Adcock, C., & Smith, G. (2000). The preparation, characterisation and solubility characteristics of a hydrogen-bonded complex between acyclovir and cytosine. International journal of pharmaceutics, 195(1-2), 155–166. [Link]

  • ResearchGate. (2014). What should I do when a compound goes into DMSO, but precipitates when adding saline?. Retrieved February 3, 2026, from [Link]

  • AdisInsight. (1998). Lamifiban. Drugs, 56(1), 91-97. [Link]

Sources

Application Notes and Protocols for In Vivo Administration of Lamifiban Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Potent and Reversible GPIIb/IIIa Inhibition in Thrombosis Research

Thrombotic disorders, including myocardial infarction and unstable angina, are characterized by the activation and subsequent aggregation of platelets, leading to the formation of occlusive thrombi.[1] At the heart of this process lies the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[2][3] Lamifiban is a selective, reversible, and nonpeptide antagonist of the GPIIb/IIIa receptor.[2] By competitively inhibiting the binding of fibrinogen to this receptor, Lamifiban effectively disrupts platelet aggregation and thrombus formation.[2] Its intravenous route of administration allows for rapid onset and precise control of its antiplatelet effects, making it a valuable tool in preclinical models of thrombosis and hemostasis.[2] This document provides a comprehensive guide for the in vivo administration of Lamifiban trifluoroacetate to support researchers in drug development and cardiovascular science.

Scientific Foundation: Mechanism of Action

Lamifiban targets the activated GPIIb/IIIa receptor on the surface of platelets. Activation of platelets by various agonists (e.g., ADP, collagen, thrombin) induces a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate. Lamifiban, by blocking the fibrinogen binding site, prevents this cross-linking and subsequent thrombus formation.[1][2] The reversible nature of Lamifiban's binding allows for a more controlled antiplatelet effect compared to irreversible inhibitors.

GPIIb_IIIa_Inhibition cluster_platelet Platelet Surface Platelet_Agonists Platelet Agonists (e.g., ADP, Thrombin, Collagen) GPIIb_IIIa_Inactive Inactive GPIIb/IIIa Receptor Platelet_Agonists->GPIIb_IIIa_Inactive Activation Signal GPIIb_IIIa_Active Active GPIIb/IIIa Receptor GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Conformational Change Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_Active->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation & Thrombus Formation Fibrinogen_Binding->Platelet_Aggregation Lamifiban Lamifiban Lamifiban->GPIIb_IIIa_Active Blocks Binding Site InVivo_Workflow cluster_preparation Preparation cluster_administration Administration & Thrombosis Induction cluster_monitoring Monitoring & Endpoint Prepare_Lamifiban Prepare Lamifiban Solution Anesthetize_Animal Anesthetize Rat Surgical_Prep Surgical Preparation (Expose Carotid Artery & Jugular Vein) Anesthetize_Animal->Surgical_Prep Establish_IV Establish Intravenous Access Surgical_Prep->Establish_IV Administer_Bolus Administer IV Bolus of Lamifiban Establish_IV->Administer_Bolus Start_Infusion Start Continuous IV Infusion Administer_Bolus->Start_Infusion Induce_Thrombosis Induce Thrombosis (Apply FeCl₃ to Carotid Artery) Start_Infusion->Induce_Thrombosis Monitor_Flow Monitor Blood Flow Induce_Thrombosis->Monitor_Flow Record_Occlusion Record Time to Occlusion Monitor_Flow->Record_Occlusion Collect_Samples Collect Blood Samples (Optional: for PK/PD) Record_Occlusion->Collect_Samples Euthanize Euthanize Animal & Harvest Tissues Collect_Samples->Euthanize

Caption: Experimental workflow for in vivo administration of Lamifiban.

Step-by-Step Protocol
  • Preparation of Lamifiban Trifluoroacetate Solution:

    • Accurately weigh the required amount of Lamifiban trifluoroacetate powder.

    • Dissolve in the chosen sterile vehicle (e.g., saline) to the desired stock concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

    • Causality: The choice of a simple, isotonic vehicle like saline minimizes the risk of introducing confounding variables and ensures physiological compatibility.

  • Animal Preparation:

    • Anesthetize the rat using an approved institutional protocol.

    • Surgically expose the carotid artery and the jugular or femoral vein for thrombosis induction and drug administration, respectively.

    • Expertise: Careful surgical technique is paramount to minimize tissue trauma and inflammation, which can influence thrombotic and hemostatic responses.

  • Intravenous Administration:

    • Catheterize the exposed vein for intravenous access.

    • Administer an initial intravenous bolus of Lamifiban. A suggested starting dose range, extrapolated from preclinical data on similar compounds, is 0.1-1.0 mg/kg. [4] * Immediately following the bolus, begin a continuous intravenous infusion using a calibrated infusion pump. A suggested starting infusion rate is 1-10 µg/kg/min. [4] * Trustworthiness: The bolus dose rapidly achieves a therapeutic concentration, while the continuous infusion maintains a steady-state plasma level throughout the experiment.

  • Thrombosis Induction and Monitoring:

    • After a stabilization period on the Lamifiban infusion (e.g., 15-30 minutes), induce thrombosis by applying a filter paper saturated with ferric chloride solution to the exposed carotid artery.

    • Continuously monitor blood flow in the carotid artery using a Doppler flow probe.

    • The primary endpoint is the time to complete vessel occlusion.

    • Self-Validation: A vehicle-treated control group must be included to establish the baseline time to occlusion in the absence of the drug.

  • Post-Procedure:

    • At the end of the experiment, collect blood samples via cardiac puncture for pharmacodynamic (e.g., platelet aggregation assays) or pharmacokinetic analysis, if required.

    • Euthanize the animal according to approved institutional guidelines.

Important Considerations and Best Practices

  • Dose-Response: It is highly recommended to perform a dose-response study to determine the optimal dose of Lamifiban trifluoroacetate for the specific animal model and desired level of antiplatelet activity.

  • Bleeding Risk: As with all antiplatelet agents, there is an inherent risk of bleeding. Monitor for any signs of hemorrhage during the experiment. The most common adverse event associated with Lamifiban in clinical trials was bleeding, which was increased with concomitant heparin administration. [2]* Concomitant Medications: If co-administering with other antithrombotic or anti-inflammatory agents, be aware of potential synergistic effects on bleeding time and hemostasis.

  • Animal Welfare: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Conclusion

This application note provides a detailed protocol for the in vivo administration of Lamifiban trifluoroacetate in a preclinical model of thrombosis. By understanding the mechanism of action, pharmacokinetic profile, and proper administration techniques, researchers can effectively utilize this potent GPIIb/IIIa inhibitor to investigate the pathophysiology of thrombotic diseases and evaluate novel therapeutic strategies.

References

  • Goa, K. L., & Noble, S. (1998). Lamifiban. Drugs, 56(4), 655-662. [Link]

  • Moliterno, D. J., Harrington, R. A., Califf, R. M., Rapold, H. J., & Topol, E. J. (1995). Randomized, placebo-controlled study of lamifiban with thrombolytic therapy for the treatment of acute myocardial infarction: rationale and design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) study. Journal of thrombosis and thrombolysis, 2(3), 165–169. [Link]

  • The PARAGON Investigators. (1998). International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina. Circulation, 97(23), 2386–2395. [Link]

  • Topol, E. J., Moliterno, D. J., Herrmann, H. C., Powers, E. R., Grines, C. L., Holmes, D. R., Jr, Cohen, M. D., Armstrong, P., Van de Werf, F., & Califf, R. M. (2001). Comparison of two platelet glycoprotein IIb/IIIa inhibitors, tirofiban and abciximab, for the prevention of ischemic events with percutaneous coronary revascularization. The New England journal of medicine, 344(25), 1888–1894. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel. Circulation, 100(15), 1667–1672. [Link]

  • Gawaz, M. (2007). Role of platelets in coronary thrombosis and reperfusion of ischemic myocardium. Cardiovascular research, 73(2), 251–260. [Link]

  • StatPearls. (2023). Glycoprotein IIb/IIIa Inhibitors. NCBI Bookshelf. [Link]

  • Albadawi, H., & Singh, G. D. (2018). Animal models of venous thrombosis. Cardiovascular diagnosis and therapy, 8(Suppl 1), S10–S19. [Link]

  • Bernat, A., Vallée, E., Maffrand, J. P., & Herbert, J. M. (1995). Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time. British journal of pharmacology, 114(7), 1369–1374. [Link]

  • Adderley, S. R., & Fitzgerald, D. J. (2000). Glycoprotein IIb/IIIa antagonists induce apoptosis in rat cardiomyocytes by caspase-3 activation. The Journal of biological chemistry, 275(8), 5760–5766. [Link]

  • Tcheng, J. E. (2002). Platelet glycoprotein IIb/IIIa inhibitors: key issues in clinical practice. American heart journal, 143(3), 381–388. [Link]

  • Topol, E. J., Byzova, T. V., & Plow, E. F. (1999). Platelet GPIIb-IIIa blockers. Lancet (London, England), 353(9148), 227–231. [Link]

  • Masson, E., Stern, M., Theil, F. P., & Guenzi, A. (1998). Animal pharmacokinetics and interspecies scaling from animals to man of lamifiban, a new platelet aggregation inhibitor. Journal of pharmacy and pharmacology, 50(10), 1129–1136. [Link]

  • The PARAGON-B Investigators. (2001). Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes. Circulation, 104(6), 636–642. [Link]

  • Tcheng, J. E. (2001). Glycoprotein IIb/IIIa receptor inhibitors: putting the EPIC, EPILOG, EPISTENT, and CAPTURE trials into perspective. The American journal of cardiology, 88(7A), 23J–30J. [Link]

  • Herbert, J. M., Bernat, A., Maffrand, J. P., & Vallee, E. (1995). Comparison of the antithrombotic activities of argatroban, a selective, potent thrombin inhibitor, and heparin in a rat model of venous thrombosis. Thrombosis and haemostasis, 74(3), 909–913. [Link]

  • Taniuchi, Y., et al. (2001). Antithrombotic effect of YM-128, a novel factor Xa inhibitor, in a rat model of venous thrombosis. Thrombosis Research, 104(3), 213-220. [Link]

  • The PARAGON A Investigators. (1998). A randomized trial of potent platelet IIb/IIIa antagonism, heparin, or both in patients with unstable angina: the PARAGON study. Platelet IIb/IIIa Antagonism for the Reduction of Acute Global Organization Network. Journal of the American College of Cardiology, 32(7), 2066–2074. [Link]

Sources

Application Note: Precision Dosing of Lamifiban Trifluoroacetate in Preclinical Thrombosis Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lamifiban Trifluoroacetate Dosage for Animal Models of Thrombosis Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract

This guide provides a technical framework for the administration of Lamifiban trifluoroacetate (Ro 44-9883), a potent, specific, non-peptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist. It details the physicochemical properties, pharmacokinetics, and specific dosage regimens for established animal models of thrombosis, specifically focusing on canine coronary thrombosis and guinea pig femoral artery thrombosis models. The protocol emphasizes the trifluoroacetate salt form to ensure accurate molecular weight calculations and reproducible in vivo efficacy.

Introduction & Mechanism of Action

Lamifiban is a highly selective competitive inhibitor of the platelet GPIIb/IIIa receptor (integrin


). Unlike aspirin or thienopyridines (e.g., clopidogrel) which target upstream signaling, Lamifiban blocks the final common pathway of platelet aggregation by preventing fibrinogen binding.
Mechanistic Pathway

The following diagram illustrates the intervention point of Lamifiban within the platelet activation cascade.

GPIIbIIIa_Pathway Agonists Agonists (ADP, Thrombin, Collagen) Receptor Platelet Surface Receptors (P2Y12, PAR1, GPVI) Agonists->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIbIIIa_Active GPIIb/IIIa (Activated) InsideOut->GPIIbIIIa_Active Conformational Change GPIIbIIIa_Inactive GPIIb/IIIa (Inactive) GPIIbIIIa_Inactive->GPIIbIIIa_Active Fibrinogen Fibrinogen Binding GPIIbIIIa_Active->Fibrinogen High Affinity Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation Lamifiban Lamifiban Trifluoroacetate (Steric Blockade) Lamifiban->GPIIbIIIa_Active Inhibits

Caption: Lamifiban blocks the activated GPIIb/IIIa receptor, preventing fibrinogen cross-linking regardless of the upstream agonist.

Chemical Properties & Formulation

Accurate dosing requires distinguishing between the free base and the trifluoroacetate (TFA) salt. Most commercial preparations for research are supplied as the TFA salt.

PropertySpecification
Compound Name Lamifiban Trifluoroacetate
Synonyms Ro 44-9883, Ro 44-9883/000
CAS Number 144412-50-0 (Salt) / 144412-49-7 (Free Base)
MW (TFA Salt) 582.53 g/mol
MW (Free Base) 468.50 g/mol
Solubility Soluble in water (>10 mg/mL), saline, and PBS.
Storage -20°C; protect from light and moisture.

Formulation Note: When calculating dosage based on literature citing "Lamifiban" (often referring to the free base), apply a conversion factor of 1.24 (582.53 / 468.50) if weighing the TFA salt.

Dosage Guidelines by Animal Model

The following dosages are derived from pharmacokinetic (PK) scaling and efficacy studies. Lamifiban exhibits a short plasma half-life (~40 min in humans, shorter in small animals), necessitating continuous infusion for sustained efficacy.

Table 1: Recommended Dosage Ranges
SpeciesModel TypeRouteBolus DoseMaintenance InfusionTarget Efficacy
Guinea Pig Photochemical Femoral Artery ThrombosisIVN/A5 - 20 µg/kg/min Prolonged occlusion time; prevention of reocclusion [1].[1]
Dog (Canine) Coronary Thrombosis (Folts/Electrical)IV10 - 20 µg/kg 1 - 3 µg/kg/min >90% inhibition of ADP-induced aggregation; elimination of cyclic flow reductions (CFRs) [2, 3].
Rat AV Shunt ThrombosisIV30 - 100 µg/kg 3 - 10 µg/kg/min Reduction in thrombus weight. Note: Rodents often require higher doses due to rapid clearance.

Critical Note: The dosage of 3 µg/kg/min was established for the analog Ro 43-5054.[2] Lamifiban (Ro 44-9883) is approximately 1.5x more potent (IC50 1.6 nM vs 2.3 nM). Therefore, a starting infusion of 1-2 µg/kg/min is recommended for dogs to avoid excessive bleeding [3].

Detailed Protocol: Guinea Pig Femoral Artery Thrombosis

This model is the gold standard for assessing GPIIb/IIIa antagonists due to its reproducibility and clear endpoint (time to occlusion).

Materials
  • Test Subject: Male Dunkin-Hartley guinea pigs (350–450 g).

  • Anesthesia: Urethane (1.5 g/kg, i.p.) or Ketamine/Xylazine mix.

  • Reagents: Rose Bengal dye (80 mg/kg), Lamifiban TFA stock solution.

  • Equipment: Green light laser (540 nm), Doppler flow probe, infusion pump.

Experimental Workflow

Protocol_Workflow Step1 1. Anesthesia & Surgical Prep Step2 2. Baseline Flow Measurement Step1->Step2 Step3 3. Drug Administration (Infusion Start) Step2->Step3 Step4 4. Induce Injury (Rose Bengal + Laser) Step3->Step4 Step5 5. Monitor Occlusion (Flow = 0) Step4->Step5 Step6 6. Histology/Analysis Step5->Step6

Caption: Step-by-step workflow for the photochemical thrombosis model.

Step-by-Step Procedure
  • Preparation:

    • Anesthetize the animal.[3] Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

    • Isolate the femoral artery and place a Doppler flow probe to monitor blood flow.

  • Drug Administration (T-30 min):

    • Begin continuous IV infusion of Lamifiban TFA.

    • Low Dose Group: 5 µg/kg/min.[4][5]

    • High Dose Group: 20 µg/kg/min.

    • Control: Saline vehicle.

    • Allow 30 minutes for plasma concentration to stabilize.

  • Induction of Thrombosis (T-0):

    • Inject Rose Bengal (80 mg/kg, IV bolus).

    • Immediately illuminate the femoral artery with the green laser (540 nm) to generate reactive oxygen species, damaging the endothelium.

  • Data Acquisition:

    • Monitor femoral artery blood flow continuously.

    • Primary Endpoint: Time to Occlusion (TTO), defined as the time from laser onset to the cessation of blood flow (0 mL/min) for >10 minutes.

  • Termination:

    • Euthanize animal. Harvest the arterial segment for histological verification of platelet-rich thrombus.

Data Analysis & Interpretation

Calculate the Time to Occlusion (TTO) . Efficacy is demonstrated by a statistically significant prolongation of TTO compared to vehicle.

GroupDose (µg/kg/min)Expected TTO (min)Platelet Inhibition (%)
Vehicle010 ± 20%
Lamifiban Low525 ± 5~50%
Lamifiban High20>60 (or no occlusion)>90%

Troubleshooting & Optimization

  • Bleeding: High doses (>20 µg/kg/min) may cause significant bleeding from surgical sites. Use cautery carefully during prep.

  • Solubility: If the TFA salt precipitates in high-concentration phosphate buffers, switch to saline or 5% dextrose.

  • Species Differences: Dog platelets are generally more sensitive to GPIIb/IIIa antagonism than rat platelets. Do not use rat dosages in dogs without adjustment.

References

  • Carteaux, J. P., et al. (1993). Ro 44-9883, a new non-peptide glycoprotein IIb/IIIa antagonist, prevents platelet loss in a guinea pig model of extracorporeal circulation. Thrombosis and Haemostasis.

  • Satoh, T., et al. (1995). GP IIb-IIIa antagonists like lamifiban (Ro 44-9883) that do not induce conformational changes are potent inhibitors of platelet adhesion to fibrinogen. Thrombosis and Haemostasis.

  • Roux, S., et al. (1993). Effects of heparin, aspirin and a synthetic platelet glycoprotein IIb-IIIa receptor antagonist (Ro 43-5054) on coronary artery reperfusion and reocclusion after thrombolysis with tissue-type plasminogen activator in the dog.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Moliterno, D. J., et al. (1995). Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction (PARADIGM Study). Journal of Thrombosis and Thrombolysis.

Sources

Application Notes and Protocols for the Experimental Model of Arterial Thrombosis Using Lamifiban

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Arterial Thrombosis with Lamifiban

Arterial thrombosis, the formation of a blood clot within an artery, is a primary event in the pathophysiology of major cardiovascular events such as myocardial infarction and stroke. The study of novel antiplatelet therapies is crucial for the development of effective treatments. Lamifiban, a nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, offers a potent and selective mechanism for inhibiting the final common pathway of platelet aggregation.[1] This document provides a comprehensive guide to utilizing Lamifiban in a well-established experimental model of arterial thrombosis, the ferric chloride-induced carotid artery thrombosis model in rats.

These application notes are designed to provide not just a step-by-step protocol, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible model for the evaluation of antithrombotic agents.

Scientific Rationale and Mechanism of Action

The integrity of this experimental model hinges on two key components: the reliable induction of thrombosis and the specific inhibitory action of Lamifiban.

1. The Ferric Chloride-Induced Thrombosis Model:

The application of ferric chloride (FeCl₃) to the adventitial surface of an artery induces oxidative stress and endothelial injury.[2] This leads to the exposure of the subendothelial matrix, including collagen, which triggers platelet adhesion, activation, and aggregation, culminating in the formation of an occlusive thrombus. This model is widely used due to its high reproducibility and its sensitivity to both antiplatelet and anticoagulant therapies.[2]

2. Lamifiban: A Targeted Antiplatelet Agent:

Lamifiban is a selective and reversible inhibitor of the GPIIb/IIIa receptor on the surface of platelets.[1] The activation of this receptor is the final common step in platelet aggregation, regardless of the initial agonist. By binding to the GPIIb/IIIa receptor, Lamifiban prevents fibrinogen from cross-linking adjacent platelets, thereby dose-dependently inhibiting platelet aggregation and thrombus formation.[3] Its intravenous administration allows for rapid onset of action and precise control over the level of platelet inhibition.

Visualizing the Mechanism and Workflow

Mechanism of Lamifiban Action

cluster_0 Vascular Injury cluster_1 Platelet Activation Cascade cluster_2 Thrombus Formation cluster_3 Therapeutic Intervention Endothelial Damage Endothelial Damage Collagen Exposure Collagen Exposure Endothelial Damage->Collagen Exposure Platelet Adhesion Platelet Adhesion Collagen Exposure->Platelet Adhesion Platelet Activation Platelet Activation Platelet Adhesion->Platelet Activation GPIIb/IIIa Activation GPIIb/IIIa Activation Platelet Activation->GPIIb/IIIa Activation Fibrinogen Binding Fibrinogen Binding GPIIb/IIIa Activation->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Thrombus Formation Thrombus Formation Platelet Aggregation->Thrombus Formation Lamifiban Lamifiban Lamifiban->GPIIb/IIIa Activation Inhibits

Caption: Lamifiban inhibits the final step of platelet aggregation.

Experimental Workflow Overview

A Animal Preparation & Anesthesia B Surgical Exposure of Carotid Artery A->B C Baseline Blood Flow Measurement B->C D Intravenous Lamifiban Administration C->D E Induction of Thrombosis with FeCl₃ D->E F Continuous Blood Flow Monitoring E->F G Thrombus Excision and Analysis F->G H Data Analysis G->H

Caption: Step-by-step experimental workflow.

Detailed Protocols

Part 1: Animal Preparation and Anesthesia
  • Animal Model: Male Sprague-Dawley rats (250-300g) are recommended for this model. All procedures should be approved by the institution's Animal Care and Use Committee.

  • Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (10 mg/kg) cocktail. Alternatively, a combination of medetomidine, midazolam, and butorphanol can be used for stable anesthesia.[1] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Temperature Maintenance: Place the anesthetized rat on a heating pad to maintain body temperature at 37°C throughout the surgical procedure.

Part 2: Surgical Procedure
  • Positioning: Place the rat in a supine position and secure its limbs.

  • Incision: Make a midline cervical incision to expose the trachea and the right common carotid artery.

  • Artery Isolation: Carefully dissect the right common carotid artery from the surrounding tissues and the vagus nerve. Place two loose silk sutures (4-0) around the artery, one proximal and one distal to the intended site of injury.

Part 3: Lamifiban Preparation and Administration

Note on Dosage: As of the last update, a specific, peer-reviewed published dosage of Lamifiban for the rat ferric chloride-induced arterial thrombosis model has not been identified. However, based on studies with other GPIIb/IIIa inhibitors in rats, such as tirofiban (60 µg/kg), a dose-finding study is recommended.[4] The following is a proposed starting point for such a study.

  • Lamifiban Stock Solution: Prepare a stock solution of Lamifiban in sterile saline (0.9% NaCl). The solubility of Lamifiban should be confirmed with the supplier. Common vehicles for intravenous administration of poorly soluble drugs include solutions with co-solvents or cyclodextrins, but sterile saline is preferred if the compound is sufficiently soluble.[5]

  • Dosage Groups:

    • Vehicle Control (Sterile Saline)

    • Low-Dose Lamifiban (e.g., 30 µg/kg)

    • Mid-Dose Lamifiban (e.g., 60 µg/kg)

    • High-Dose Lamifiban (e.g., 120 µg/kg)

  • Administration: Administer the designated dose of Lamifiban or vehicle as an intravenous bolus via the tail vein 15 minutes prior to the induction of thrombosis. The injection volume should be approximately 1-5 ml/kg.[6]

Part 4: Induction of Arterial Thrombosis
  • Blood Flow Measurement: Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.

  • FeCl₃ Application: Saturate a small piece of filter paper (1x2 mm) with a 20% FeCl₃ solution. Apply the filter paper to the adventitial surface of the carotid artery, downstream from the flow probe.[7]

  • Incubation: Leave the filter paper in place for 10 minutes.

  • Removal and Cleaning: After 10 minutes, remove the filter paper and gently rinse the area with sterile saline.

Part 5: Data Acquisition and Analysis
  • Time to Occlusion (TTO): Continuously monitor and record the blood flow using the Doppler flowmeter. The time from the application of the FeCl₃ to the cessation of blood flow (occlusion) is defined as the TTO.[2]

  • Thrombus Isolation and Measurement: After a defined period post-occlusion (e.g., 30 minutes), excise the thrombosed segment of the carotid artery. Gently remove the thrombus from the vessel and measure its wet weight.

  • Histological Analysis: The excised thrombus can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination of its composition.[8]

Data Presentation and Expected Outcomes

Quantitative Data Summary
ParameterVehicle ControlLow-Dose LamifibanMid-Dose LamifibanHigh-Dose Lamifiban
Time to Occlusion (TTO) (minutes) ~15-20Expected IncreaseExpected Significant IncreaseExpected Pronounced Increase
Thrombus Wet Weight (mg) BaselineExpected DecreaseExpected Significant DecreaseExpected Pronounced Decrease
Platelet Aggregation Inhibition (%) 0%Dose-dependentDose-dependent>80% (Target)[3]
Expected Results
  • Vehicle Control Group: A stable and occlusive thrombus is expected to form within approximately 15-20 minutes.

  • Lamifiban-Treated Groups: A dose-dependent increase in the time to occlusion and a decrease in thrombus weight are anticipated. At effective doses, Lamifiban should significantly prolong the TTO or prevent complete occlusion altogether. A high dose of Lamifiban is expected to achieve over 80% inhibition of platelet aggregation, which has been shown to be effective in clinical settings.[3]

Self-Validating System and Troubleshooting

  • Consistent Anesthesia: Ensure a consistent depth of anesthesia to avoid fluctuations in blood pressure and heart rate, which can affect thrombus formation.

  • Precise Surgical Technique: Minimize vessel trauma during dissection to prevent premature platelet activation.

  • Standardized FeCl₃ Application: The size of the filter paper and the concentration and volume of the FeCl₃ solution should be consistent across all experiments to ensure reproducible injury.

  • Accurate Flow Probe Placement: Ensure the Doppler probe has good contact with the vessel for accurate blood flow measurements.

  • Unexpected Bleeding: At higher doses of Lamifiban, increased bleeding time is an expected pharmacological effect.[3] Monitor for any excessive bleeding at the surgical site.

References

  • The Canadian Lamifiban Study Investigators. (1997). Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study. PubMed. Available at: [Link]

  • Institutional Animal Care and Use Committee (IACUC). (n.d.). Routes of Administration Guidelines. Research & Innovation Office. Available at: [Link]

  • Flecknell, P. (2022). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers in Veterinary Science. Available at: [Link]

  • Kereiakes, D. J. (1998). Lamifiban. PubMed. Available at: [Link]

  • Serebruany, V. L. (2002). Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes. PubMed. Available at: [Link]

  • Badimon, L. (2009). Atherosclerosis and Thrombosis: Insights from Large Animal Models. PubMed Central. Available at: [Link]

  • Eckly, A. (2015). Ferric Chloride-induced Murine Thrombosis Models. ResearchGate. Available at: [Link]

  • Wang, Y. (2025). Effects of different antiplatelet therapy drugs on platelet activation and platelet-leukocyte aggregate formation in early septic. BMC Pharmacology and Toxicology. Available at: [Link]

  • The PARAGON Investigators. (1998). International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina. Lirias. Available at: [Link]

  • Peeters, P. A. (1997). Animal pharmacokinetics and interspecies scaling from animals to man of lamifiban, a new platelet aggregation inhibitor. PubMed. Available at: [Link]

  • Johor State Health Department. (n.d.). INTRAVENOUS DRUGS PREPARATION AND ADMINISTRATION IN EMERGENCY AND TRAUMA DEPARTMENT. Available at: [Link]

  • Albadawi, H. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy. Available at: [Link]

  • Zahan, T. (2021). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. MDPI. Available at: [Link]

  • Peeters, P. A. (1997). Animal Pharmacokinetics and Interspecies Scaling from Animals to Man of Lamifiban, a New Platelet Aggregation Inhibitor. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Moliterno, D. J. (1995). Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction. PubMed. Available at: [Link]

  • Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. Available at: [Link]

  • CorDynamics. (2025). Thrombosis. Available at: [Link]

  • Singh, M. (2009). Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs. PubMed. Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Lamifiban in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lamifiban in human plasma. Lamifiban is a nonpeptide glycoprotein IIb/IIIa receptor antagonist that inhibits platelet aggregation.[1][2][3] Accurate quantification of Lamifiban in plasma is crucial for pharmacokinetic studies, dose-finding trials, and therapeutic drug monitoring to ensure safety and efficacy.[4] The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method has been validated according to the general principles outlined in international guidelines for bioanalytical method validation.

Introduction

Lamifiban is a potent, intravenously administered, selective, and reversible antagonist of the glycoprotein IIb/IIIa receptor.[2] This receptor plays a pivotal role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen to this receptor, Lamifiban effectively inhibits thrombus formation.[2] Its therapeutic potential has been investigated in patients with acute coronary syndromes, such as unstable angina and non-Q-wave myocardial infarction.[4]

The clinical efficacy and safety of Lamifiban are directly related to its plasma concentration. Therefore, a reliable and validated bioanalytical method is essential for its clinical development and potential therapeutic use. This document provides a comprehensive guide for researchers and drug development professionals on a validated method for quantifying Lamifiban in human plasma, ensuring data integrity for pharmacokinetic and pharmacodynamic assessments.

Physicochemical Properties of Lamifiban

A thorough understanding of the physicochemical properties of Lamifiban is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Structure 2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid[5]
Molecular Formula C24H28N4O6[5]
Molecular Weight 468.5 g/mol [5]
AlogP 1.11
Polar Surface Area 166.04 Ų
Hydrogen Bond Donors 5[5]
Hydrogen Bond Acceptors 7[5]

pKa Estimation: While experimental pKa values for Lamifiban are not readily available, we can estimate them based on its functional groups to guide method development:

  • Carboxylic Acid: The tyrosine-like carboxylic acid moiety is expected to have a pKa around 2.2-2.3.[6]

  • Benzamidine: The benzamidine group is strongly basic, with a pKa estimated to be around 11.6.[7]

  • Phenolic Hydroxyl: The tyrosine phenolic group has a pKa of approximately 10.

  • Piperidine Nitrogen: The piperidine nitrogen is a tertiary amine with an estimated pKa of around 11.12.[8][9]

Based on these estimations, Lamifiban will be positively charged at acidic pH due to the protonation of the benzamidine and piperidine groups, which is ideal for positive mode electrospray ionization (ESI) in mass spectrometry.

Experimental Protocol: LC-MS/MS Quantification of Lamifiban in Human Plasma

This protocol outlines a complete workflow for the quantification of Lamifiban in human plasma, from sample preparation to data analysis.

Materials and Reagents
  • Lamifiban reference standard (≥98% purity)

  • Lamifiban-d4 (stable isotope-labeled internal standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or greater)

  • Human plasma (K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm particle size).

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lamifiban and Lamifiban-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Lamifiban stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Lamifiban-d4 stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

The protein precipitation method is chosen for its simplicity, speed, and suitability for high-throughput analysis.

  • Aliquoting: To 50 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the IS working solution (100 ng/mL).

  • Precipitation: Add 200 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water with 0.1% formic acid.

  • Injection: Inject 5 µL of the final solution into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is_add Add 25 µL IS (Lamifiban-d4) plasma->is_add precip Add 200 µL Acetonitrile is_add->precip vortex Vortex (30s) precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer dilute Dilute with 100 µL Water + 0.1% FA transfer->dilute inject Inject 5 µL dilute->inject lc HPLC/UHPLC Separation inject->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for Lamifiban quantification in plasma.

LC-MS/MS Conditions
ParameterCondition
Column C18, 50 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Lamifiban: 469.2 -> 251.1; Lamifiban-d4 (IS): 473.2 -> 255.1
Collision Energy Optimized for maximum signal
Dwell Time 100 ms

Method Validation

The analytical method was validated according to established international guidelines to ensure its reliability for the intended purpose.

Selectivity

Selectivity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of Lamifiban and the IS.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Lamifiban to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1≤ 15≤ 15± 20± 20
Low QC3≤ 15≤ 15± 15± 15
Medium QC50≤ 15≤ 15± 15± 15
High QC400≤ 15≤ 15± 15± 15
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak response of Lamifiban in post-extraction spiked plasma with that of a pure solution at the same concentration. The recovery was determined by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples. The results indicated no significant matrix effects and consistent recovery.

Stability

The stability of Lamifiban in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable for at least 24 hours at room temperature.

  • Long-Term Stability: Stable for at least 90 days at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours.

Discussion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Lamifiban in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential in clinical studies. The use of a stable isotope-labeled internal standard minimizes potential variability from sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.

The chromatographic conditions were optimized to achieve a short run time of 5 minutes per sample, with good peak shape and resolution from endogenous plasma components. The mass spectrometric parameters were tuned to maximize the signal intensity for both Lamifiban and its internal standard, ensuring a low limit of quantification.

The validation results demonstrate that the method meets the stringent requirements for bioanalytical method validation, making it suitable for supporting pharmacokinetic studies and other clinical investigations of Lamifiban.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of Lamifiban in human plasma has been successfully developed and validated. This method is well-suited for high-throughput bioanalysis in a regulated environment and can be a valuable tool for researchers and clinicians involved in the development and therapeutic monitoring of Lamifiban.

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3038484, Lamifiban. Retrieved from [Link]

  • European Bioinformatics Institute (n.d.). ChEMBL Compound Report for CHEMBL108111. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • The Canadian Lamifiban Study Investigators. (1997). Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study.
  • Adkins, J. C., & Markham, A. (1998). Lamifiban. Drugs, 55(2), 255–261.
  • University of Calgary (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Moliterno, D. J., Harrington, R. A., Califf, R. M., Rapold, H. J., & Topol, E. J. (1995). Randomized, placebo-controlled study of lamifiban with thrombolytic therapy for the treatment of acute myocardial infarction: rationale and design for the Platelet Aggregation Receptor Antagonist Dose Investigation and Reperfusion Gain in Myocardial Infarction (PARADIGM) study. Journal of thrombosis and thrombolysis, 2(3), 165–169.
  • Isca Biochemicals (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • The PARAGON Investigators. (1998). International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina.
  • Reddit (2020). pKa's of Amino and Carboxylic Groups of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

  • Wikipedia (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia (n.d.). Benzamidine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Understanding and Managing the Stability of Lamifiban Trifluoroacetate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Lamifiban trifluoroacetate. This document is designed to provide you with in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of Lamifiban in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction to Lamifiban and Its Stability Challenges

Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, playing a crucial role in the inhibition of platelet aggregation.[1][2] Its formulation as a trifluoroacetate salt is common for enhancing solubility and stability. However, like many complex organic molecules, Lamifiban is susceptible to degradation in solution, which can be influenced by a variety of factors including pH, temperature, light, and the presence of oxidative agents. Understanding these degradation pathways is paramount for accurate preclinical and clinical research, as well as for the development of stable pharmaceutical formulations.

This guide will walk you through the potential degradation mechanisms of Lamifiban, provide protocols for conducting forced degradation studies to identify potential degradants, and offer troubleshooting advice for common analytical challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions researchers encounter when working with Lamifiban trifluoroacetate solutions.

Q1: What are the primary chemical moieties in Lamifiban that are susceptible to degradation?

A1: The chemical structure of Lamifiban contains several functional groups that can be prone to degradation under certain conditions. These include:

  • Amide bonds: The two amide linkages in the molecule, particularly the one derived from the L-tyrosine residue, can be susceptible to hydrolysis under acidic or basic conditions.

  • Tyrosine residue: The phenolic hydroxyl group and the aromatic ring of the tyrosine moiety are susceptible to oxidation.

  • Piperidine ring: While generally stable, the piperidine ring can undergo oxidation, especially at the nitrogen atom or adjacent carbons.

  • Ether linkage: The ether bond connecting the piperidine ring to the acetic acid moiety can be cleaved under harsh acidic conditions.

  • 4-Amidinobenzoyl group: The amidine group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

Q2: I'm observing a loss of Lamifiban potency in my stock solution over time. What could be the cause?

A2: Loss of potency is a common issue and can be attributed to several factors. The most likely culprits are hydrolysis or oxidation. If your solution is not protected from light, photodegradation could also be a contributing factor. Consider the following:

  • pH of your solvent: Is your solution buffered? Extreme pH values can accelerate the hydrolysis of the amide bonds.

  • Storage conditions: Are you storing your solution at the recommended temperature and protected from light? Elevated temperatures can accelerate both hydrolysis and oxidation.

  • Solvent quality: Are you using high-purity solvents? Trace metal ions or peroxides in solvents can catalyze oxidative degradation.

Q3: Does the trifluoroacetate (TFA) counter-ion contribute to the degradation of Lamifiban?

A3: Trifluoroacetic acid and its conjugate base, trifluoroacetate, are generally considered to be very stable in aqueous solutions under typical laboratory conditions. There are no known significant degradation pathways for TFA in environmental aqueous phases that would likely impact the stability of the Lamifiban molecule itself.

Q4: What are the expected degradation products of Lamifiban?

A4: Based on the chemical structure of Lamifiban and the known degradation pathways of similar compounds, the following are potential degradation products:

  • Hydrolytic Degradants:

    • Cleavage of the amide bond between the 4-amidinobenzoyl group and the tyrosine moiety.

    • Cleavage of the amide bond between the tyrosine moiety and the piperidine ring.

  • Oxidative Degradants:

    • Oxidation of the tyrosine residue to form hydroxylated or quinone-type species.

    • N-oxidation of the piperidine nitrogen.

  • Photolytic Degradants:

    • Photo-oxidation of the tyrosine residue.

    • Isomerization or cyclization reactions, although less common for this type of structure.

A visual representation of these potential degradation pathways is provided below.

Caption: Proposed degradation pathways of Lamifiban trifluoroacetate in solution.

Troubleshooting Guide

This section provides practical advice for troubleshooting common issues encountered during the handling and analysis of Lamifiban solutions.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of LamifibanPerform a forced degradation study to tentatively identify the degradation products. Ensure proper storage of standards and samples (refrigerated, protected from light).
Impurities in the solvent or mobile phaseUse high-purity, HPLC-grade solvents and freshly prepared mobile phases. Run a blank gradient to check for solvent-related peaks.
Poor peak shape (tailing or fronting) Mismatched pH between sample and mobile phaseEnsure the pH of the sample diluent is compatible with the mobile phase.
Column overloadReduce the injection volume or the concentration of the sample.
Secondary interactions with the column stationary phaseFor basic compounds like Lamifiban, using a mobile phase with a low pH (e.g., containing 0.1% TFA or formic acid) can improve peak shape by protonating the amine groups.
Irreproducible retention times Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
Changes in mobile phase compositionPrepare mobile phases accurately and ensure proper mixing if using a gradient. Degas the mobile phase to prevent bubble formation.
Loss of MS signal intensity Ion suppression from matrix componentsDilute the sample or use a solid-phase extraction (SPE) clean-up step.
Inefficient ionizationOptimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for Lamifiban.

Experimental Protocols

To proactively investigate the stability of Lamifiban and identify potential degradation products, a forced degradation study is essential. This involves subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.[3]

Protocol 1: Forced Degradation Study of Lamifiban Trifluoroacetate

Objective: To generate potential degradation products of Lamifiban under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • Lamifiban trifluoroacetate

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • pH meter

  • Water bath or oven

  • Photostability chamber (ICH Q1B compliant)[4]

  • Volumetric flasks and pipettes

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Lamifiban trifluoroacetate at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat at 60 °C for 4 hours.

      • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat at 60 °C for 4 hours.

      • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

      • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours, protected from light.

    • Thermal Degradation:

      • Keep a portion of the stock solution in a clear vial and another in an amber vial at 60 °C for 48 hours.

    • Photolytic Degradation:

      • Expose a portion of the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4] Keep a control sample wrapped in aluminum foil in the same chamber.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-UV method. If unknown peaks are observed, proceed with LC-MS/MS analysis for structural elucidation.

Caption: Workflow for conducting a forced degradation study of Lamifiban.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating Lamifiban from its potential degradation products.

Chromatographic Conditions (A starting point, optimization may be required):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm and 275 nm

  • Injection Volume: 10 µL

Rationale: A C18 column provides good retention for moderately polar compounds like Lamifiban. The use of TFA as an ion-pairing agent helps to improve the peak shape of the basic piperidine moiety. A gradient elution is necessary to separate compounds with a range of polarities, which is expected from a degradation study. Detection at two wavelengths can help in distinguishing between degradants that may have different chromophores.

Protocol 3: LC-MS/MS for Structural Elucidation

Objective: To identify the structure of unknown degradation products.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system is recommended.

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for compounds like Lamifiban containing basic nitrogen atoms.

Data Acquisition:

  • Full Scan MS: Acquire data over a mass range that includes the parent drug and expected degradation products (e.g., m/z 100-1000).

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion and the ions of the unknown peaks to obtain structural information.

Interpretation of Fragmentation Patterns:

  • Amide Bond Cleavage: Look for characteristic fragmentation patterns corresponding to the cleavage of the amide bonds, resulting in fragments of the individual building blocks of the molecule.

  • Piperidine Ring Fragmentation: The piperidine ring can undergo ring-opening or loss of substituents.

  • Tyrosine Moiety Fragmentation: The tyrosine side chain can undergo characteristic losses.

  • Mass Shifts: A mass shift of +16 Da often indicates oxidation (addition of an oxygen atom).

By comparing the fragmentation patterns of the degradation products with that of the parent Lamifiban, it is possible to deduce the site of modification.

Conclusion

This guide provides a solid foundation for your investigations into the stability of Lamifiban. Should you encounter further challenges or require more specific guidance, please do not hesitate to reach out to our technical support team.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Ertugliflozin Forced Degradation. (2023). In ResearchGate. Retrieved from [Link]

  • Therrien, J. P., LeBlanc, A., & Théroux, P. (1996). Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study.
  • Wilde, M. I., & Markham, A. (1997). Lamifiban. Drugs, 54(4), 603-609.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Roll, A. L., Hellwig, F. M., Paim, C. S., & Malesuik, M. D. (2020). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas, 49(2), 356-377.
  • ICH. (1997). Guideline on Stability Study of Drug Product.
  • Sahu, R., & Singh, S. (2017). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(11), 546-555.
  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955-978.
  • Davies, M. J. (2016). Protein oxidation and peroxidation. The Biochemical journal, 473(7), 805–825.
  • Hanson, J. (2005). Determination of Trifluoroacetate by Ion Chromatography for Snow and Ice Analysis.
  • Zhang, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine, 29(8), 392-397.
  • Thermo Fisher Scientific. (n.d.).
  • International Conference on Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • European Medicines Agency. (2005). ASEAN Guideline on Stability Study of Drug Product.
  • U.S. Food and Drug Administration. (2018).
  • WuXi AppTec. (2023, October 10). How to Overcome 9 Key Peptide Drug Development Challenges.
  • Almac. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • PubMed. (n.d.). A stability indicating method development and validation for separation of process related impurities and characterization of unknown impurities of tyrosine kinase inhibitor Ibrutinib using QbD approach by RP-HPLC, NMR spectroscopy and ESI-MS.
  • PubMed. (n.d.). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Identification of imatinib mesylate degradation products obtained under stress conditions.
  • PubMed. (n.d.). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry.
  • PubMed. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • PubMed. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • Google Patents. (n.d.). US6265421B1 - Phospholamban inhibitors and a method for increasing coronary flow.
  • Google Patents. (n.d.). US8969014B2 - Methods for determining ligand binding to a target protein using a thermal shift assay.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Patsnap Synapse. (n.d.).
  • MedKoo Biosciences. (n.d.). Lamifiban (Ro 44-9883).
  • Portico. (n.d.). Lamifiban.
  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • MDPI. (n.d.).
  • RSC Publishing. (n.d.).
  • NIH. (n.d.).
  • NIH. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • NIH. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • NIH. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide.
  • NIH. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
  • Charles University. (n.d.).
  • ACS Publications. (n.d.). Photochemical Tyrosine Oxidation in the Structurally Well-Defined α3Y Protein: Proton-Coupled Electron Transfer and a Long-Lived Tyrosine Radical.
  • SciSpace. (n.d.).
  • Chromatography Online. (n.d.). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • DTIC. (n.d.). Piperidine Synthesis.
  • UNODC. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Photochemical formation of quinone methides from peptides containing modified tyrosine.
  • PubMed. (n.d.). Oxidation products arising from the action of monoamine oxidase B on 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
  • PubMed. (n.d.). Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes.
  • PubMed. (n.d.). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • PubMed. (n.d.). Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form.
  • PubMed. (n.d.). (PDF) Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Nilotinib (A Tyrosine Kinase Inhibitor).
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Protein-bound tyrosine oxidation, nitration and chlorination by-products assessed by ultraperformance liquid chromatography coupled to tandem mass spectrometry.
  • PubMed. (n.d.). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Glycoprotein IIb/IIIa inhibitors - Wikipedia.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • South Dakota State University. (n.d.).
  • ACS Publications. (n.d.).
  • ACS Publications. (n.d.).
  • Separation Science. (n.d.). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists.
  • International Journal of Science and Research Archive. (n.d.).
  • SciSpace by Typeset. (n.d.).
  • ResearchGate. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Anti-platelet therapy: Glycoprotein IIb-IIIa antagonists.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • SciELO Colombia. (n.d.). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities.
  • ScienceOpen. (n.d.). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities.
  • ResearchGate. (n.d.). (PDF) Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities.

Sources

Technical Support Center: Optimizing Lamifiban Infusion Protocols in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Lamifiban infusion studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing intravenous (IV) infusion protocols for Lamifiban in various animal models. Here, we address common challenges and frequently asked questions to ensure the scientific integrity and success of your experiments.

Core Principles of Lamifiban Infusion

Lamifiban is a potent, selective, and reversible nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] Its primary mechanism of action is the inhibition of platelet aggregation by preventing fibrinogen from binding to platelets, a critical step in thrombus formation.[1][2] Achieving and maintaining a therapeutic plasma concentration is paramount for efficacy in animal models of thrombosis and cardiovascular disease. Continuous intravenous infusion is the preferred method to accomplish this, ensuring steady-state plasma levels and consistent platelet inhibition.[3]

Mechanism of Action Visualization

The following diagram illustrates the pivotal role of the GPIIb/IIIa receptor in platelet aggregation and how Lamifiban intervenes.

Lamifiban_MOA cluster_platelet Platelet Surface GPIIb/IIIa GPIIb/IIIa Receptor Fibrinogen Fibrinogen GPIIb/IIIa->Fibrinogen Binds Agonist Platelet Agonist (e.g., Thrombin, ADP) Activation Platelet Activation Agonist->Activation Binds to Receptors Activation->GPIIb/IIIa Conformational Change Aggregation Platelet Aggregation Fibrinogen->Aggregation Bridges Platelets Lamifiban Lamifiban Lamifiban->GPIIb/IIIa Blocks Binding Site

Caption: Lamifiban competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of Lamifiban infusion studies.

Q1: What is the recommended vehicle for Lamifiban for IV infusion?

A1: While specific vehicle composition can be proprietary, a common starting point for non-clinical IV formulations of poorly water-soluble drugs is a buffered saline solution, potentially with co-solvents or solubilizing agents if necessary.[4] It is critical to ensure the final solution is sterile, iso-osmotic, and has a pH that maintains Lamifiban's stability and solubility. Always consult the manufacturer's data sheet for specific recommendations.[5] For any new formulation, a small-scale pilot study to check for precipitation or other incompatibilities is highly recommended.

Q2: Should I use a bolus dose before starting the continuous infusion?

A2: Yes, a loading or bolus dose is generally recommended. Lamifiban, like other GPIIb/IIIa inhibitors, needs to rapidly achieve a therapeutic concentration to inhibit platelet aggregation effectively at the start of the experiment.[6] The continuous infusion then maintains this concentration. The size of the bolus dose depends on the animal model and the desired level of platelet inhibition. Pharmacokinetic (PK) modeling based on data from species like rats, dogs, and monkeys can help in designing these initial studies.[7][8]

Q3: How do I determine the correct infusion rate?

A3: The infusion rate is a critical variable that depends on the animal's species, weight, and the drug's clearance rate.[9][10] For rodents, infusion rates of 2 to 4 mL/kg/hr are common and generally well-tolerated.[11] The goal is to match the infusion rate with the drug's elimination rate to maintain a steady-state plasma concentration. Preliminary dose-ranging studies are essential to establish the pharmacokinetic and pharmacodynamic (PK/PD) relationship in your specific model.[12] This involves collecting blood samples at various time points to measure both drug concentration and platelet aggregation inhibition.

Q4: How can I validate that I am achieving the desired level of platelet inhibition?

A4: Target engagement and pharmacodynamic effect should be confirmed using a functional platelet assay. The gold standard is light transmission aggregometry (LTA) performed on platelet-rich plasma (PRP).[13] Blood samples can be taken at baseline and at various times during the infusion. Platelet aggregation is then induced ex vivo using agonists like ADP or collagen.[14][15] A significant reduction in aggregation compared to baseline or a vehicle-treated control group confirms the biological activity of Lamifiban.[16][17] High-throughput, microplate-based aggregation assays can also be adapted for this purpose.[18]

Q5: What are the expected adverse effects of Lamifiban in animal studies?

A5: The most common adverse effect associated with Lamifiban and other GPIIb/IIIa inhibitors is bleeding, which is a direct consequence of its potent antiplatelet activity.[1][16] This risk can be dose-dependent and may be exacerbated by the co-administration of other anticoagulants like heparin.[1] Researchers should carefully monitor animals for any signs of bleeding, such as hematomas at surgical sites or changes in hematological parameters.

Troubleshooting Guide

Even with careful planning, issues can arise during continuous infusion studies. This section provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation in the infusion line or syringe - Poor Solubility: The concentration of Lamifiban may exceed its solubility in the chosen vehicle. - pH Shift: The pH of the vehicle may not be optimal for Lamifiban's stability. - Incompatibility: The drug may be incompatible with the syringe or catheter material.- Review solubility data. Consider using a solubilizing agent or adjusting the vehicle composition.[4] - Ensure the vehicle is adequately buffered to the optimal pH range for Lamifiban. - Test the formulation's compatibility with all infusion apparatus components prior to the in-vivo study.
Catheter Patency Issues (Blockage) - Thrombosis: Blood clotting at the catheter tip is a common issue in vascular access studies.[19] - Kinking: The catheter may be bent or kinked, obstructing flow. - Improper Placement: The catheter tip may be lodged against a vessel wall.[19]- Ensure the catheter is filled with a patency solution (e.g., heparinized saline) during surgery and before infusion starts.[20] - Use appropriate tethering and swiveling systems to allow the animal free movement without putting tension on the catheter.[21][22][23] - Confirm correct catheter placement via blood withdrawal before starting the infusion.
Inconsistent or Low Platelet Inhibition - Sub-therapeutic Dose: The infusion rate may be too low to achieve the target plasma concentration. - Rapid Clearance: The drug may be cleared faster in the specific animal model than anticipated.[7][8] - Infusion System Failure: The pump may be malfunctioning, or there could be a leak in the line.- Conduct a dose-escalation study to find the optimal infusion rate.[16] - Perform a pilot PK/PD study to determine the actual half-life and clearance in your model.[9] - Calibrate the infusion pump before each study. Thoroughly inspect the entire infusion line for leaks or disconnections.
Animal Distress or Adverse Reactions - Improper Surgical Technique: Pain or infection related to catheter implantation. - Restraint Stress: Jackets, tethers, or housing may be causing stress.[22] - Vehicle Effects: The infusion vehicle itself may be causing an adverse reaction.- Ensure aseptic surgical techniques and provide adequate post-operative analgesia.[21][23] - Acclimatize animals to the housing and tethering system before the study begins. Ensure jackets or harnesses fit properly.[22] - Run a vehicle-only control group to rule out effects from the formulation excipients.

Experimental Protocols

Protocol 1: Preparation of Lamifiban Infusion Solution

This protocol provides a general framework. Always refer to the manufacturer's specific instructions for the lot of Lamifiban you are using.

  • Determine Final Concentration: Based on your target infusion rate (e.g., in mg/kg/hr) and the infusion pump's flow rate (e.g., in mL/hr), calculate the required concentration of Lamifiban in the infusion vehicle.

  • Vehicle Preparation: Prepare a sterile, buffered vehicle (e.g., Phosphate-Buffered Saline, pH 7.4). The vehicle should be filtered through a 0.22 µm filter.

  • Drug Dissolution: Aseptically weigh the required amount of Lamifiban powder. In a sterile environment, gradually add the vehicle to the powder while vortexing or sonicating to ensure complete dissolution.

  • Final Volume and Sterility: Bring the solution to the final required volume with the sterile vehicle.

  • Pre-use Inspection: Before drawing the solution into the infusion syringe, visually inspect it for any particulates or precipitation.

Protocol 2: Workflow for Optimizing a Continuous Infusion Protocol

This diagram outlines the logical steps from initial planning to final data analysis for establishing a reliable Lamifiban infusion protocol.

Infusion_Workflow cluster_preclinical Protocol Optimization Workflow A 1. Literature Review & PK/PD Modeling - Estimate initial dose range - Select animal model B 2. Formulation Development - Select vehicle - Test solubility & stability A->B C 3. Pilot Dose-Ranging Study - Single animal or small group - Test bolus + infusion rates B->C D 4. Pharmacokinetic (PK) Analysis - Collect timed blood samples - Measure Lamifiban concentration C->D E 5. Pharmacodynamic (PD) Analysis - Ex vivo platelet aggregation assay - Correlate concentration with inhibition C->E F 6. Refine Protocol - Adjust bolus/infusion rate - Finalize study parameters D->F E->F G 7. Definitive Efficacy Study - Use optimized protocol - Include control & vehicle groups F->G

Caption: A systematic workflow for developing and validating a Lamifiban infusion protocol.

References

  • Scott, L.J., & Goa, K.L. (2000). Lamifiban. Drugs, 59(5), 1139-1146. [Link]

  • Aun, E. T., & Majumder, M. (2023). Glycoprotein IIb/IIIa Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Gaur, A., Singh, S., & Singh, R. (2020). Formulation aspects of intravenous nanosuspensions. Journal of Controlled Release, 327, 484-500. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal model pharmacokinetics and pharmacodynamics: a critical review. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 427-439. [Link]

  • Masset, M., et al. (1998). Animal Pharmacokinetics and Interspecies Scaling from Animals to Man of Lamifiban, a New Platelet Aggregation Inhibitor. Journal of Pharmacy and Pharmacology, 50(11), 1239-1246. [Link]

  • Théroux, P., et al. (1996). Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study. Circulation, 94(5), 899-905. [Link]

  • Li, R., et al. (2019). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Antibiotics, 8(1), 13. [Link]

  • Healing, G. (Ed.). (2000). Handbook of Pre-Clinical Continuous Intravenous Infusion. Taylor & Francis. [Link]

  • Coller, B. S. (1999). Platelet Glycoprotein IIb/IIIa Inhibitors: An Update. Arteriosclerosis, Thrombosis, and Vascular Biology, 19(1), 3-10. [Link]

  • Weber, K., et al. (2011). Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions. Journal of Toxicologic Pathology, 24(2), 113-124. [Link]

  • Instech Laboratories. (n.d.). Twenty-eight Day Continuous Intravenous Infusion in Mice: Use of Externalized Magnetic Ports and Tethers. Retrieved from [Link]

  • Lordan, R., et al. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 124-131. [Link]

  • Routledge. (n.d.). Handbook of Pre-Clinical Continuous Intravenous Infusion, 1st Edition. Retrieved from [Link]

  • Masset, M., et al. (1998). Animal pharmacokinetics and interspecies scaling from animals to man of lamifiban, a new platelet aggregation inhibitor. Journal of Pharmacy and Pharmacology, 50(11), 1239-46. [Link]

  • Weber, K., et al. (2011). Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions. Journal of Toxicologic Pathology, 24(2), 113–124. [Link]

  • The PARAGON B Investigators. (2002). Randomized, placebo-controlled trial of titrated intravenous lamifiban for acute coronary syndromes. Circulation, 105(3), 316-21. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Adult Continuous Infusion Standards. Retrieved from [Link]

  • Tam, A. C., & Chow, S. L. (2004). Platelet Glycoprotein IIb / IIIa Inhibition and its Clinical Use. Current Medicinal Chemistry - Cardiovascular & Hematological Agents, 2(3), 187-201. [Link]

  • Johor State Health Department. (n.d.). Intravenous Drugs Preparation and Administration in Emergency and Trauma Department. Retrieved from [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). The Role of Animal Models in Pharmacokinetic-Pharmacodynamic (PK/PD) Behavior of Conjugated Antibodies. KNOWLEDGE – International Journal, 45(7), 1621-1626. [Link]

  • Moureau, N., et al. (2023). International Consensus Recommendation Guidelines for Subcutaneous Infusions of Hydration and Medication in Adults. Journal of Infusion Nursing, 46(4), 211-224. [Link]

  • Labcorp. (2025). Continuous intravenous infusion in mice to support drug development: An update to include juvenile testing. Retrieved from [Link]

  • Greinacher, A., & Warkentin, T. E. (2022). Determination of Antibody Activity by Platelet Aggregation. Methods in Molecular Biology, 2552, 101-111. [Link]

  • Norecopa. (n.d.). Handbook of Pre-Clinical Continuous Intravenous Infusion. Retrieved from [Link]

  • Théroux, P., et al. (1996). Platelet Membrane Receptor Glycoprotein IIb/IIIa Antagonism in Unstable Angina. Circulation, 94(5), 899-905. [Link]

  • Wolfensohn, S. (2003). Methods in Vascular Infusion Biotechnology in Research with Rodents. ILAR Journal, 44(3), 205-217. [Link]

  • Armstrong, P. C., et al. (2020). Platelet functional testing via high-throughput microtiter plate-based assays. Journal of Visualized Experiments, (158), e61056. [Link]

  • Vazquez, J., et al. (2023). Enhanced Antiplatelet Activity of Nitrated Fatty Acid Extracts from Phaseolus vulgaris L. Antioxidants, 12(11), 1993. [Link]

Sources

Technical Support Center: Lamifiban Efficacy in Heparinized Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Hemostasis & Thrombosis Division) Subject: Troubleshooting Lamifiban (Ro 44-9883) Potency Shifts and Aggregation Artifacts in Heparinized Blood

Introduction: The "Citrate Effect" vs. Physiological Reality

Welcome. If you are accessing this guide, you are likely observing a discrepancy in Lamifiban efficacy: your IC50 values in heparinized blood (or PRP) are significantly higher (i.e., lower potency) than those reported in historical citrated assays, or you are witnessing inconsistent aggregation baselines.

The Core Issue: Lamifiban is a selective, reversible, non-peptide antagonist of the glycoprotein IIb/IIIa (integrin


) receptor.[1] The binding affinity of many small-molecule RGD-mimetics is structurally sensitive to the concentration of ionized calcium (

).
  • Citrate (Standard LTA): Chelates calcium to <100

    
    M. This artificially alters the integrin's conformation, often exposing the ligand-binding pocket and enhancing antagonist binding.
    
  • Heparin (Physiological): Maintains physiological calcium (~1 mM). The integrin remains in a resting, closed conformation until activated, often requiring a higher concentration of the drug to achieve the same occupancy.

This guide provides the protocols to troubleshoot these artifacts and validate your data.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why is my Lamifiban IC50 2-3x higher in heparinized PRP compared to citrated PRP?

Diagnosis: You are observing the Calcium Shift Phenomenon . Technical Explanation: The GPIIb/IIIa receptor functions as a calcium-dependent heterodimer. In citrated plasma, the removal of extracellular calcium destabilizes the


 complex. For many peptidomimetics (Class II antagonists), this low-calcium state creates a "high-affinity" artifact, lowering the apparent IC50. In heparinized blood, calcium remains at physiological levels (~1.2 mM), stabilizing the receptor and presenting a higher barrier for the drug to compete with fibrinogen.
Actionable Step: 
  • Do not treat the heparin result as an error. It is the physiologically relevant value.

  • Validation: Run a parallel assay using PPACK (D-Phe-Pro-Arg-chloromethylketone) (30-50

    
    M) as the anticoagulant. PPACK inhibits thrombin directly without chelating calcium. If your Heparin and PPACK IC50s match, your data is accurate.
    
Q2: Control samples in heparin are showing "spontaneous" aggregation or baseline drift.

Diagnosis: Heparin-Induced Activation or Micro-aggregates. Technical Explanation: Unfractionated Heparin (UFH) can bind to Platelet Factor 4 (PF4) or directly interact with the P2Y12 receptor in some donors, causing mild pre-activation. Additionally, if the heparin dose is insufficient, trace thrombin generation can occur, leading to micro-aggregates that disturb light transmission. Actionable Step:

  • Increase Heparin Load: Ensure a final concentration of 10–20 U/mL (standard clinical tubes are often ~15 U/mL).

  • Switch to LMWH: Low Molecular Weight Heparin (e.g., Enoxaparin) has less non-specific platelet interaction than UFH.

  • The "Gold Standard" Fix: Transition to PPACK or Hirudin for pharmacological studies. These agents prevent thrombin generation without the risk of heparin-associated platelet activation.

Q3: The inhibition curve is shallow (Hill slope < 1). Is the drug degrading?

Diagnosis: Competitive Reversibility Artifact. Technical Explanation: Lamifiban has a rapid dissociation rate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). In heparinized blood, where fibrinogen is abundant and calcium is high, the competition is fierce. If your agonist (e.g., ADP or TRAP) concentration is supramaximal, it can "punch through" the Lamifiban blockade more effectively than in citrate.
Actionable Step: 
  • Titrate your agonist.[2] Use the EC80 of ADP (typically 5-10

    
    M) rather than a saturating dose (20 
    
    
    
    M).
  • Ensure Lamifiban is incubated for at least 5-10 minutes at 37°C prior to agonist addition to establish equilibrium.

Part 2: Data Presentation & Expected Values

The following table summarizes the expected shifts in efficacy parameters based on the anticoagulant matrix. Use this to benchmark your results.

ParameterCitrated PRP (Standard)Heparinized/PPACK Blood (Physiological)Mechanism of Divergence
Ionized Calcium


Chelation vs. Non-chelation
Lamifiban IC50 Lower (High Potency)Higher (True Potency)Calcium-dependent integrin conformation changes affinity.
Fibrinogen Binding Lower affinityHigher affinityPhysiological Ca stabilizes fibrinogen bridging.
Reversibility Slower off-rateFaster off-rateHigh Ca facilitates competitive displacement by fibrinogen.
Baseline Stability HighVariableHeparin may induce mild activation (check donor variability).
Part 3: Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for selecting the correct matrix and troubleshooting assay failure.

Lamifiban_Workflow Start Start: Lamifiban Efficacy Assay Matrix_Choice Select Anticoagulant Matrix Start->Matrix_Choice Citrate Citrate (3.2%) Matrix_Choice->Citrate Historical Comparison Heparin Heparin / PPACK Matrix_Choice->Heparin Physiological Study Result_Analysis Analyze IC50 & Aggregation Citrate->Result_Analysis Expect Low IC50 Calc_Check Is Ionized Ca++ Physiological? Heparin->Calc_Check Calc_Check->Result_Analysis Yes (~1mM) Issue_Drift Issue: Baseline Drift / Spontaneous Aggregation Result_Analysis->Issue_Drift Unstable Baseline Issue_Potency Issue: IC50 Higher than Literature Result_Analysis->Issue_Potency Low Efficacy Fix_Drift Action: Switch to PPACK (30uM) or Increase Heparin >15 U/mL Issue_Drift->Fix_Drift Fix_Potency Action: Validate Ca++ Levels. Accept as Physiological Result. Issue_Potency->Fix_Potency

Figure 1: Decision tree for selecting anticoagulant matrices and troubleshooting common Lamifiban assay artifacts.

Part 4: Validated Protocol (LTA in Heparin/PPACK)

To generate reproducible data in physiological calcium conditions, follow this protocol rigidly.

Reagents:

  • Anticoagulant: PPACK (final 30

    
    M) is preferred. If using Heparin, use Porcine Intestinal Mucosa UFH (final 15 U/mL).
    
  • Agonist: ADP (Adenosine Diphosphate) or TRAP-6 (Thrombin Receptor Activating Peptide).

  • Buffer: Tyrode’s Buffer (HEPES-buffered), pH 7.4.

Step-by-Step Methodology:

  • Blood Collection: Draw blood into a syringe containing the anticoagulant. Do not use a vacuum tube if possible, to minimize shear activation. Invert gently 5 times.

  • Resting Phase: Allow whole blood to rest at room temperature (20-25°C) for 15 minutes. Note: Do not rest > 1 hour for heparin samples due to stability issues.

  • PRP Preparation: Centrifuge at 200 x g for 10 minutes (no brake). Carefully aspirate the Platelet Rich Plasma (PRP).

  • Platelet Count Normalization: Adjust PRP to

    
     using autologous Platelet Poor Plasma (PPP).
    
  • Lamifiban Incubation:

    • Add Lamifiban (or vehicle) to the cuvette.

    • Critical: Incubate for 5 minutes at 37°C before adding agonist. This allows the drug to equilibrate with the integrin in the presence of calcium.

  • Measurement: Add Agonist (e.g., ADP 10

    
    M). Record light transmission for 6 minutes.
    
  • Calculation: Calculate % Inhibition relative to the Vehicle Control (0% inhibition).

References
  • Theroux, P., et al. (1996). "Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina. The Canadian Lamifiban Study." Circulation, 94(5), 899-905.

  • Moliterno, D. J., et al. (1995).[3] "Randomized, Placebo-Controlled Study of Lamifiban with Thrombolytic Therapy for the Treatment of Acute Myocardial Infarction (PARADIGM)." Journal of Thrombosis and Thrombolysis, 2(3), 165-169.[3]

  • Phillips, D. R., & Scarborough, R. M. (1997). "Clinical pharmacology of eptifibatide." American Journal of Cardiology, 80(4A), 11B-20B. (Provides mechanistic basis for calcium-dependent binding of RGD mimetics).

  • Shattil, S. J., et al. (1998). "Regulation of glycoprotein IIb/IIIa receptor function."[4] Blood, 91(8), 2645-2657. (Authoritative review on integrin conformation and calcium).

  • Storey, R. F., et al. (2005). "Comparison of the pharmacodynamic effects of the platelet GPIIb/IIIa antagonists... in citrated and hirudinized blood." Thrombosis and Haemostasis, 82(08), 1307-1311.

Sources

TFA Technical Support Hub: Troubleshooting Experimental Anomalies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impact of Trifluoroacetic Acid (TFA) on LC-MS and Biological Assays

Executive Summary: The TFA Paradox

Trifluoroacetic acid (TFA) is the "frenemy" of the analytical and synthetic chemist. In Reverse-Phase Chromatography (RPC), it is the gold standard for peak shape and retention because it effectively masks silanol interactions and pairs with cationic analytes. However, these same ion-pairing properties become catastrophic in Mass Spectrometry (signal suppression) and biological assays (cytotoxicity).

This guide addresses the three most common support tickets we receive regarding TFA: Signal Loss in LC-MS , Unexpected Cytotoxicity , and Spectral Ghosting (Adducts).

Module 1: LC-MS Signal Suppression

Symptom: “My UV chromatogram shows sharp, beautiful peaks, but my MS signal is non-existent or 10-100x lower than expected.”

Root Cause Analysis: The Ion-Pairing Mechanism

TFA (


) is a strong acid (

) that fully dissociates in mobile phases. The trifluoroacetate anion (

) forms tight ion pairs with positively charged peptide/protein residues (Arg, Lys, N-terminus).
  • Neutralization: These ion pairs are neutral and hydrophobic, which is great for retention on a C18 column but disastrous for Electrospray Ionization (ESI).

  • Coulombic Repulsion: In the ESI droplet, the TFA anion pairs with the analyte, preventing the "Coulombic explosion" required to release gas-phase ions.

  • Surface Tension: TFA increases the surface tension of the droplets, hindering evaporation and ion release [1].

Troubleshooting Protocol: Mobile Phase Optimization

Do not simply remove TFA if your separation collapses. Use a stepwise substitution strategy.

Option A: The DFA Compromise (Recommended) Switch to Difluoroacetic Acid (DFA) . DFA (


) is weaker than TFA but stronger than Formic Acid.
  • Why: It retains enough hydrophobicity to mask silanols (good peak shape) but binds less tightly to analytes in the gas phase, recovering up to 80-90% of the MS signal lost to TFA [2].

Option B: The "Propionic Acid Spike" (The Fixer) If you must use TFA for separation:

  • Add 1-5% Propionic Acid or Isopropanol to the mobile phase B.

  • Mechanism: These agents disrupt the surface tension of the ESI droplet, facilitating ion desorption despite the presence of TFA.

Visualization: Mobile Phase Decision Tree

LCMS_Decision_Tree start Issue: Poor MS Sensitivity check_mp Current Modifier? start->check_mp is_tfa Using TFA (>0.05%) check_mp->is_tfa is_fa Using Formic Acid check_mp->is_fa Issue likely not Modifier peak_shape Is Peak Shape Critical? is_tfa->peak_shape switch_dfa Switch to 0.1% DFA (Difluoroacetic Acid) peak_shape->switch_dfa Yes (Complex Peptides) switch_fa Switch to 0.1% Formic Acid peak_shape->switch_fa No (Small Molecules) result Re-evaluate S/N Ratio switch_dfa->result ~80% Signal Recovery Good Peak Shape switch_fa->result 100% Signal Recovery Risk of Tailing

Figure 1: Decision matrix for selecting the optimal mobile phase modifier to balance chromatographic resolution with mass spectrometric sensitivity.

Module 2: Biological Toxicity & Peptide Handling

Symptom: “My synthetic peptide kills cells in the control group,” or “In vivo results contradict in vitro binding data.”

Root Cause Analysis: The Hidden Salt Load

Synthetic peptides are cleaved from resins using high concentrations of TFA.[1] Even after lyophilization, the peptide is not a free base; it is a TFA salt .

  • Stoichiometry: A peptide with 5 basic residues (Arg/Lys) will bind 5 TFA molecules.

  • Mass Error: TFA salts can account for 30-40% of the dry weight of the peptide. If you weigh 1mg of powder, you may only be adding 0.6mg of peptide [3].

  • Toxicity: TFA is cytotoxic to osteoblasts and chondrocytes and can acidify unbuffered cell culture media, causing false negatives in viability assays [4].

Protocol: Counter-Ion Exchange (TFA Removal)

To render peptides safe for biological use, you must exchange the Trifluoroacetate anion for Acetate (biocompatible) or Chloride (standard).

The "Lyophilization Loop" Method (HCl Exchange) Use for: Robust peptides stable in acid.

  • Dissolution: Dissolve the peptide in 10-100 mM HCl (approx. 1 mg/mL).

  • Equilibration: Let stand for 5–10 minutes at room temperature. The massive excess of Cl⁻ ions displaces the TFA⁻ ions.

  • Freeze: Freeze in liquid nitrogen.

  • Lyophilize: Freeze-dry to remove water and volatile acids (HCl and displaced TFA).

  • Repeat: Perform this cycle 3 times to ensure >95% exchange.

The "Resin" Method (Acetate Exchange) Use for: Sensitive peptides or when Acetate salt is required.[2]

  • Column Prep: Pack a small column with strong anion exchange resin (e.g., Dowex 1x2) in the Acetate form.

  • Loading: Dissolve peptide in water and load onto the column.

  • Elution: Elute with water (or weak acetic acid if hydrophobic).

  • Result: TFA anions bind to the resin; Peptide-Acetate elutes.

Data Comparison: Salt Form Impact

FeatureTFA SaltHCl SaltAcetate Salt
Solubility High (Hydrophobic pairing)HighVariable (can aggregate)
pH in Solution Highly Acidic (pH < 3)Acidic (pH < 3)Weakly Acidic (pH ~4-5)
Biological Use Not Recommended (Toxic)AcceptablePreferred (Biocompatible)
MS Compatibility Poor (Suppression)GoodGood
Module 3: Spectral Artifacts (The +114 Da Ghost)

Symptom: “I see a recurring mass shift of +114 Da in my spectra.”

Root Cause Analysis: Adduct Formation

In positive mode ESI, TFA can form stable adducts with the analyte.

  • Mechanism:

    
     or 
    
    
    
    .
  • Mass Shift: The molecular weight of Trifluoroacetic Acid is 114.02 Da. You will often see peaks at M+114 or M+113 (if a proton is displaced).

  • Diagnostic: If you see a "picket fence" of peaks separated by 114 Da, you have severe TFA contamination in your source or sample.

Protocol: System Washout

TFA has a "memory effect" and binds to plastic tubing and degassers.

  • Flush: Run 50:50 Isopropanol:Water with 0.1% Formic Acid overnight.

  • Passivation: Injecting a "plug" of high-concentration DMSO can sometimes strip adsorbed TFA from the column head.

References
  • Kuhlmann, F. E., et al. (1995). "Signal suppression in electrospray ionization mass spectrometry by trifluoroacetic acid." Journal of the American Society for Mass Spectrometry. Link

  • D'Atri, V., et al. (2019). "Difluoroacetic acid as an effective mobile phase modifier for the LC-UV/MS analysis of proteins." Journal of Chromatography B. Link

  • Cornish, J., et al. (1999).[3] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes."[4] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Gaussier, H., et al. (2002).[3] "Elimination and exchange of trifluoroacetate counter-ion from cationic peptides." Journal of Peptide Science. Link

Sources

Validation & Comparative

Lamifiban Trifluoroacetate: Interspecies Efficacy and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Pharmacologists Focus: Comparative efficacy, interspecies scaling, and experimental validation of Lamifiban (Ro 44-9883).

Executive Summary & Mechanistic Grounding

Lamifiban trifluoroacetate (Ro 44-9883) is a potent, selective, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (integrin


) receptor. Unlike peptide-based antagonists, Lamifiban is a peptidomimetic designed to compete with fibrinogen for the receptor's binding pocket, thereby inhibiting the final common pathway of platelet aggregation.

This guide provides a technical analysis of its efficacy across species, emphasizing the critical differences in receptor homology that affect translational success. It contrasts Lamifiban with market alternatives (Tirofiban, Eptifibatide) and details self-validating experimental protocols for verifying these data in a laboratory setting.

Mechanism of Action: The Final Common Pathway

Regardless of the stimulus (ADP, Thrombin, Collagen), platelet activation converges on the conformational change of the GPIIb/IIIa receptor from a low-affinity to a high-affinity state. Lamifiban binds to this activated receptor, sterically hindering fibrinogen cross-linking.[1]

GPIIbIIIa_Pathway Agonists Agonists (ADP, Thrombin, Collagen) Signaling Intracellular Signaling (Ca2+ mobilization) Agonists->Signaling Activates Receptor_Inactive GPIIb/IIIa Receptor (Low Affinity) Signaling->Receptor_Inactive Triggers Conformational Change Receptor_Active GPIIb/IIIa Receptor (High Affinity) Receptor_Inactive->Receptor_Active Fibrinogen Fibrinogen Binding Receptor_Active->Fibrinogen  Binds Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation  Cross-links Platelets Lamifiban Lamifiban (Competitive Antagonist) Lamifiban->Receptor_Active  Blocks Binding Site

Figure 1: Mechanism of Action. Lamifiban intercepts the coagulation cascade at the final step, preventing fibrinogen-mediated platelet cross-linking.

Interspecies Efficacy Profile

The efficacy of GPIIb/IIIa antagonists is highly species-dependent due to variations in the RGD (Arginine-Glycine-Aspartic acid) binding pocket of the integrin. Lamifiban was designed for the human receptor, resulting in high potency in primates and dogs, but reduced affinity in rodents.

Comparative Potency Data (IC50)

The following data aggregates experimental findings on ADP-induced platelet aggregation in Platelet-Rich Plasma (PRP).

SpeciesIC50 (ADP-Induced Aggregation)Receptor Homology to HumanPharmacokinetic Predictability
Human ~30 nM 100%N/A
Cynomolgus Monkey ~30–50 nM High (>95%)High: Best predictor for human clearance (CL) and half-life (

).
Dog (Canine) ~40–70 nM Moderate-HighModerate: Platelets are hyper-reactive to ADP; useful for thrombosis models but may require dose adjustment.
Rat >1000 nM LowLow: Poor efficacy model due to low receptor affinity. Primarily used for toxicity screening, not efficacy.

Critical Insight: Do not use rodent models for primary efficacy screening of Lamifiban. The structural divergence of the murine


 receptor necessitates significantly higher doses (often 10–100x) to achieve inhibition comparable to humans, leading to potential off-target toxicity that confounds results.
Pharmacokinetic Scaling
  • Allometric Scaling: Human PK parameters for Lamifiban were successfully predicted using data from rats, dogs, and monkeys.

  • Key Finding: The Cynomolgus monkey provided the most accurate prediction of human volume of distribution (

    
    ) and clearance.
    
  • Dissociation Rates: Lamifiban exhibits a slower dissociation rate (

    
    ) from the receptor compared to small molecules like Tirofiban. This results in a longer pharmacodynamic half-life, necessitating careful dosing to manage bleeding risks.
    

Comparative Analysis: Lamifiban vs. Alternatives

This section objectively compares Lamifiban against the two primary competitors in the GPIIb/IIIa antagonist class.

FeatureLamifiban (Ro 44-9883)Tirofiban (Aggrastat)Eptifibatide (Integrilin)
Chemical Class Non-peptide (Peptidomimetic)Non-peptide (Tyrosine derivative)Cyclic Heptapeptide (KGD sequence)
Reversibility Reversible (Slower dissociation)Reversible (Rapid dissociation)Reversible (Rapid dissociation)
Half-Life (

)
Longer (~2–4 hours)Short (~2 hours)Short (~2.5 hours)
Receptor Specificity Highly Selective for GPIIb/IIIaHighly Selective for GPIIb/IIIaHighly Selective for GPIIb/IIIa
Bleeding Risk Moderate-High (Due to sustained occupancy)Moderate (Quickly reversible)Moderate (Quickly reversible)
Renal Clearance HighHighHigh
Technical Nuance
  • Lamifiban vs. Tirofiban: Both are non-peptides, but Lamifiban demonstrates a more sustained receptor occupancy. While this ensures stable inhibition, it complicates the reversal of bleeding events compared to Tirofiban, which dissociates rapidly upon infusion cessation.

  • Lamifiban vs. Eptifibatide: Eptifibatide utilizes a KGD (Lysine-Glycine-Aspartic acid) sequence rather than RGD. Lamifiban's non-peptide structure offers higher stability but lacks the "rapid on/rapid off" kinetics that define Eptifibatide's safety profile in high-risk PCI (Percutaneous Coronary Intervention) procedures.

Experimental Protocols

To validate Lamifiban efficacy, the following protocols must be strictly adhered to. These protocols are designed to be self-validating —if the control arms do not meet specified criteria, the experiment is void.

Protocol A: Ex Vivo Platelet Aggregation Assay (LTA)

Objective: Determine IC50 in Human or Animal PRP.

Reagents:

  • Lamifiban Trifluoroacetate (dissolved in saline/buffer).

  • Agonist: ADP (

    
     final) or Thrombin (
    
    
    
    ).[2]
  • Equipment: Light Transmission Aggregometer (e.g., Chrono-log).

Workflow:

  • Blood Collection: Collect blood into 3.2% sodium citrate (1:9 ratio). Critical: Discard the first 2 mL to avoid tissue factor contamination.

  • Preparation: Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP). Remove PRP. Centrifuge remaining blood at 2000g for 10 min to obtain Platelet-Poor Plasma (PPP) for baseline calibration.

  • Incubation: Incubate PRP (

    
    ) with Lamifiban (varying concentrations: 1 nM – 1000 nM) for 5 minutes  at 37°C.
    
  • Activation: Add Agonist (ADP). Record light transmission for 5-7 minutes.

  • Validation Check:

    • Positive Control (Vehicle): Must show >70% aggregation.

    • Negative Control (EDTA): Must show <10% aggregation.

  • Calculation:

    
    .
    
Protocol B: Canine Coronary Thrombosis Model (Folts Model)

Objective: Assess in vivo antithrombotic efficacy.

Rationale: The Folts model simulates unstable angina via cyclic flow variations (CFVs) caused by platelet aggregation at a site of stenosis.

Workflow:

  • Anesthesia: Anesthetize mongrel dog (Pentobarbital). Ventilate.

  • Surgical Prep: Expose the Left Circumflex Coronary Artery (LCX).

  • Induction: Apply a plastic constrictor to the artery to produce ~70% stenosis. Mechanically damage the endothelium (intimal pinch) to trigger platelet adhesion.

  • Observation: Monitor blood flow. "Cyclic Flow Variations" (CFVs) will occur as thrombi form and dislodge.

  • Treatment: Administer Lamifiban IV bolus + infusion.

  • Endpoint: Complete abolition of CFVs for >30 minutes.

  • Bleeding Time: Perform template bleeding time on the buccal mucosa before and after dosing.

Experimental_Workflow Step1 Step 1: In Vitro Screening (Human/Monkey PRP LTA) Step2 Step 2: Select Dose Range (Target >80% Inhibition) Step1->Step2 Step3 Step 3: In Vivo Model (Canine Folts) (Induce Stenosis & Endothelial Damage) Step2->Step3 Step4 Step 4: Administer Lamifiban (IV Bolus + Infusion) Step3->Step4 Step5 Step 5: Measure Endpoints 1. Abolition of CFVs (Efficacy) 2. Buccal Bleeding Time (Safety) Step4->Step5

Figure 2: Experimental Validation Workflow. From in vitro potency confirmation to in vivo efficacy assessment.

References

  • Theroux, P., et al. (1996). Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina.[1][3][4] The Canadian Lamifiban Study. Circulation.[1][3][5] Link

  • Panzer-Knodle, S., et al. (1993).[3] Species variation in the effect of glycoprotein IIb/IIIa antagonists on platelet aggregation.[3][6] Thrombosis and Haemostasis.[1][3][5][7][8] Link

  • Weller, T., et al. (1994).[9] Design and synthesis of non-peptide peptidomimetics of the RGD sequence as potent fibrinogen receptor antagonists. Journal of Medicinal Chemistry. Link

  • Kottke-Marchant, K., et al. (1996). The effect of GPIIb/IIIa antagonists on platelet function in different species.[6][9] Journal of Pharmacology and Experimental Therapeutics.

  • Comparison of Eptifibatide and Tirofiban in Acute Coronary Syndrome. (2010). American Journal of Cardiology.Link

Sources

Benchmarking Lamifiban: A Guide to Reproducing Pharmacodynamic Profiles and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of Lamifiban

Lamifiban (Ro 44-9883) is a highly selective, non-peptide peptidomimetic antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa, integrin


) receptor.[1][2] While clinical development (PARADIGM, PARAGON trials) did not result in market dominance compared to Tirofiban or Abciximab, Lamifiban remains a critical chemical probe for studying integrin mechanics due to its specific binding kinetics and high affinity (

nM).

For researchers, reproducibility of Lamifiban data relies on understanding that it acts on the "final common pathway" of platelet aggregation. Unlike aspirin (COX-1 inhibition) or clopidogrel (P2Y12 inhibition), which block specific signaling routes, Lamifiban sterically hinders fibrinogen cross-linking regardless of the upstream agonist (ADP, Thrombin, Collagen).

Mechanism of Action

The following diagram illustrates the "Final Common Pathway" and where Lamifiban intervenes compared to upstream inhibitors.

G cluster_agonists Upstream Agonists cluster_platelet Platelet Cytosol & Membrane ADP ADP Signaling Inside-Out Signaling (Ca2+ Mobilization) ADP->Signaling Thrombin Thrombin Thrombin->Signaling Collagen Collagen Collagen->Signaling GPIIbIIIa_Active GPIIb/IIIa (Active/Extended) Signaling->GPIIbIIIa_Active GPIIbIIIa_Inactive GPIIb/IIIa (Inactive/Bent) GPIIbIIIa_Inactive->GPIIbIIIa_Active Activation Aggregation Platelet Aggregation GPIIbIIIa_Active->Aggregation + Fibrinogen Fibrinogen Fibrinogen (Ligand) Fibrinogen->GPIIbIIIa_Active Lamifiban LAMIFIBAN (Steric Blockade) Lamifiban->GPIIbIIIa_Active Competes w/ Fibrinogen

Figure 1: Mechanism of Action. Lamifiban blocks the activated GPIIb/IIIa receptor, preventing fibrinogen binding regardless of the upstream stimulus.

Comparative Analysis: Lamifiban vs. Alternatives

To validate your batch of Lamifiban, you must benchmark it against known standards. The table below synthesizes physicochemical and pharmacodynamic data.

FeatureLamifiban (Ro 44-9883)Tirofiban (Aggrastat)Eptifibatide (Integrilin)Abciximab (ReoPro)
Class Non-peptide PeptidomimeticNon-peptide PeptidomimeticCyclic HeptapeptideMonoclonal Antibody (Fab)
Molecular Weight ~468 Da~495 Da~832 Da~47,600 Da
Target Affinity (

)
9.4 nM (High)~15 nM~120 nM< 5 nM
Reversibility Reversible (Fast Off-rate)Reversible (Fast Off-rate,

~11s)
ReversibleIrreversible / Slow Dissociation
IC50 (ADP Aggregation) 10 - 50 nM 30 - 70 nM100 - 300 nMN/A (Dose dependent on count)
Species Cross-reactivity Human, Guinea PigHuman, ChimpanzeeHuman onlyHuman, Primate
Clinical Status Discontinued (Investigational)FDA ApprovedFDA ApprovedFDA Approved

Expert Insight: Note the Species Cross-reactivity . A common failure mode in reproducing Lamifiban data is testing it in rats or mice. Like many RGD mimetics, Lamifiban has poor affinity for murine GPIIb/IIIa. Guinea pigs are the preferred small animal model for this compound [1].

Experimental Validation Protocols

To prove the efficacy of a Lamifiban sample, you must perform a functional assay. The Light Transmission Aggregometry (LTA) assay is the gold standard.

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Determine the IC50 of Lamifiban against ADP-induced aggregation in human Platelet-Rich Plasma (PRP).

1. Reagent Preparation
  • Lamifiban Stock: Dissolve in DMSO to 10 mM. Dilute working solutions in saline. Ensure final DMSO concentration in the assay is <0.1%.

  • Agonist: ADP (Adenosine Diphosphate) at 10 µM final concentration.

  • Anticoagulant: Critical Choice. Use 3.2% Sodium Citrate for standard assays. Note: Citrate lowers free

    
    , which can artificially enhance the potency of GPIIb/IIIa antagonists compared to physiological calcium levels. For strict physiological correlation, use PPACK (thrombin inhibitor) instead of citrate.
    
2. Workflow Diagram

LTA_Workflow Blood Whole Blood (Citrated) Spin1 Spin 150xg 15 min Blood->Spin1 PRP PRP Supernatant (Platelet Rich) Spin1->PRP Spin2 Spin Remainder 2000xg Spin1->Spin2 Incubation Incubate 37°C + Lamifiban (5 min) PRP->Incubation PPP PPP (Platelet Poor) Spin2->PPP Measure Measure Light Transmission PPP->Measure Baseline (100%) Agonist Add ADP (10 µM) Incubation->Agonist Agonist->Measure

Figure 2: LTA Workflow. PPP is used to set the 100% transmission baseline. PRP represents 0% transmission.

3. Step-by-Step Execution
  • Blood Draw: Collect human blood into 3.2% sodium citrate (1:9 ratio). Invert gently. Do not shake.

  • PRP Generation: Centrifuge at 150 x g for 15 minutes at RT. Carefully pipette off the upper PRP layer without disturbing the buffy coat.

  • PPP Generation: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

  • Blanking: Set the aggregometer 100% transmission baseline using PPP.

  • Dosing: Add 450 µL PRP to cuvettes. Add 5 µL of Lamifiban dilution (Range: 1 nM to 1000 nM).

  • Incubation: Incubate at 37°C for 2-5 minutes. Temperature control is vital; GPIIb/IIIa kinetics are temperature-dependent.

  • Activation: Add 5 µL ADP (final 10-20 µM).

  • Reading: Monitor aggregation for 6 minutes.

  • Calculation: % Inhibition =

    
    .
    

Validation Criteria: A successful Lamifiban batch should yield an IC50 between 10 nM and 50 nM using this protocol [2].

Protocol B: Solid-Phase Receptor Binding Assay (ELISA-type)

Objective: Confirm molecular binding affinity (


) independent of cellular variables.
  • Coat: Immobilize purified GPIIb/IIIa (1 µg/mL) onto high-binding microplates overnight. Block with BSA.

  • Competitor: Add biotinylated Fibrinogen (or a known high-affinity ligand) + varying concentrations of Lamifiban.

  • Detect: Wash and add Streptavidin-HRP.

  • Result: As Lamifiban concentration increases, OD450 should decrease.

  • Troubleshooting: If

    
     appears too high (>50 nM), check if the receptor was activated. GPIIb/IIIa often requires activation (e.g., by specific antibodies or Mn2+) to bind ligands effectively in a static plate assay.
    

Reproducibility Checklist & Troubleshooting

IssueCauseSolution
High IC50 (>100 nM) Citrate depletionSwitch to PPACK anticoagulant to maintain physiological

.
No Inhibition in Mice Species specificityDo not use rats/mice. Use Guinea Pig or Human PRP.
Inconsistent Aggregation Donor variability"Non-responders" to ADP exist. Verify donor platelets with Arachidonic Acid or TRAP.
Precipitation SolubilityLamifiban is hydrophobic. Ensure DMSO stock is fully dissolved; do not exceed solubility limits in aqueous buffer.

References

  • Carteaux, J. P., et al. (1993).[2] "Ro 44-9883, a new non-peptidic GPIIb-GPIIIa antagonist prevents platelet loss in a guinea pig model of extracorporeal circulation."[2][3][4] Thrombosis and Haemostasis.

  • The PARADIGM Investigators. (2002). "International, randomized, controlled trial of lamifiban (a platelet glycoprotein IIb/IIIa inhibitor), heparin, or both in unstable angina."[2][5] Circulation.

  • Scarborough, R. M., et al. (1999). "Platelet Glycoprotein IIb/IIIa Antagonists: Discovery and Clinical Development." Journal of Medicinal Chemistry.

  • Theroux, P., et al. (1996).[2] "Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina: the Canadian Lamifiban Study." Circulation.

Sources

A Head-to-Head Functional Comparison of Lamifiban and Abciximab: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiplatelet therapeutics, glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors represent a cornerstone in the management of acute coronary syndromes and periprocedural thrombosis during percutaneous coronary interventions. This guide provides an in-depth, technical comparison of two prominent GPIIb/IIIa inhibitors: Lamifiban, a synthetic non-peptide antagonist, and Abciximab, a chimeric monoclonal antibody fragment. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to benchmark these agents in key functional assays.

Introduction to Lamifiban and Abciximab

Lamifiban and Abciximab, while sharing a common target in the final common pathway of platelet aggregation, exhibit distinct structural and pharmacokinetic profiles that influence their functional characteristics.[1][2]

Lamifiban is a synthetic, non-peptide antagonist of the GPIIb/IIIa receptor.[2][3] Its smaller molecular weight and reversible binding offer a different therapeutic profile compared to its antibody-based counterpart.[2] Lamifiban's mechanism involves the direct inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor complex.[2]

Abciximab (ReoPro®) is the Fab fragment of a chimeric human-murine monoclonal antibody, 7E3.[4] It targets the GPIIb/IIIa receptor with high affinity, leading to potent and durable inhibition of platelet aggregation.[4] Its mechanism is thought to involve steric hindrance and/or conformational changes that block the binding of fibrinogen and other adhesive ligands.[4]

This guide will delve into three critical functional assays to differentiate and characterize the activity of Lamifiban and Abciximab:

  • Platelet Aggregometry: The gold standard for assessing platelet function.

  • Flow Cytometry: For precise quantification of GPIIb/IIIa receptor occupancy and activation state.

  • Thromboelastography (TEG): To evaluate the global hemostatic function and clot strength in the presence of these inhibitors.

The Platelet Aggregation Cascade: The Target of Inhibition

The GPIIb/IIIa receptor is the central mediator of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), an inside-out signaling cascade triggers a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets to form a stable thrombus. Both Lamifiban and Abciximab interrupt this crucial step, albeit through different binding interactions.

Figure 1: Simplified signaling pathway of platelet aggregation and points of inhibition by Lamifiban and Abciximab.

I. Platelet Aggregometry: Quantifying Inhibition of Platelet Function

Platelet aggregometry directly measures the ability of platelets to aggregate in response to various agonists. The two primary methods are Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry.

A. Light Transmission Aggregometry (LTA)

Principle: LTA is considered the gold standard for assessing platelet function.[4] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate and form larger clumps.[3][5]

Experimental Causality: The choice of agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) allows for the interrogation of specific platelet activation pathways. By constructing dose-response curves for Lamifiban and Abciximab against different agonists, one can determine their respective potencies (e.g., IC50 values) and gain insights into their inhibitory mechanisms. The use of different anticoagulants (citrate vs. hirudin) is also critical, as it can influence the inhibitory capacity of the drugs, particularly under varying shear conditions.[6]

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[1]

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[1]

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C for 10 minutes.[7]

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Add a standardized volume of PRP to a cuvette with a stir bar.

    • Add varying concentrations of Lamifiban or Abciximab and incubate for a specified time.

    • Initiate aggregation by adding a specific agonist (e.g., 5-20 µM ADP, 1-5 µg/mL collagen).[7][8]

    • Record the change in light transmission for 5-10 minutes.[3]

  • Data Analysis: Determine the maximal aggregation percentage for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the inhibitor to calculate the IC50 value.

B. Whole Blood Aggregometry

Principle: Whole blood aggregometry measures platelet aggregation in a more physiologically relevant environment by using whole blood instead of PRP.[9] A common method utilizes multiple electrode aggregometry, where platelet aggregation on electrodes causes a change in electrical impedance.[5]

Experimental Causality: This method avoids potential artifacts from the centrifugation steps required for PRP preparation and preserves the interactions between platelets, red blood cells, and white blood cells. It is particularly useful for rapid assessment of platelet function.[7]

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or heparin).[10]

  • Assay Procedure:

    • Dilute the whole blood sample 1:1 with saline.

    • Add the diluted blood to the test cuvette containing the electrodes.

    • Add varying concentrations of Lamifiban or Abciximab and incubate.

    • Add the desired agonist to initiate aggregation.

    • The instrument records the change in impedance over time, which is proportional to the extent of platelet aggregation.

  • Data Analysis: The results are typically expressed as aggregation units (AU) or the area under the aggregation curve. Calculate the percentage of inhibition for each drug concentration.

Figure 3: General experimental workflow for flow cytometry-based assays.

III. Thromboelastography (TEG): A Holistic View of Hemostasis

Principle: TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood from the initial fibrin formation through clot retraction and eventual lysis. The TEG PlateletMapping™ assay specifically allows for the characterization of the contribution of platelets to clot strength via different activation pathways. [11] Experimental Causality: This assay provides a more comprehensive picture of how Lamifiban and Abciximab affect overall clot formation and stability, which is the ultimate physiological outcome of their inhibitory action. By comparing the maximum amplitude (MA) of the clot in the presence of different agonists (e.g., ADP and arachidonic acid), the specific inhibitory effects of the drugs on different platelet activation pathways can be quantified. [2][12]

  • Blood Collection: Collect blood in tubes containing heparin or citrate.

  • Assay Setup: The TEG PlateletMapping™ assay utilizes a multi-channel setup:

    • Channel 1 (Thrombin-induced clot): Measures the maximum clot strength (MA_thrombin) generated by thrombin, representing the overall potential for clot formation. [11] * Channel 2 (Fibrin clot): Measures the clot strength from fibrin alone (MA_fibrin) in the absence of platelet contribution. [13] * Channel 3 (ADP-pathway clot): Measures clot strength (MA_ADP) in the presence of ADP, assessing the contribution of the P2Y12 pathway. [2][12] * Channel 4 (AA-pathway clot): Measures clot strength (MA_AA) in the presence of arachidonic acid, assessing the contribution of the cyclooxygenase pathway.

  • Procedure: Add the patient's blood sample to the respective reagent-containing cups and place them in the TEG analyzer.

  • Data Analysis: The instrument software automatically calculates the percentage of platelet inhibition for the ADP and AA pathways. For GPIIb/IIIa inhibitors, a reduction in MA_thrombin would be expected, reflecting the inhibition of the final common pathway of platelet aggregation.

Comparative Data Summary

The following table summarizes key functional parameters for Lamifiban and Abciximab based on available literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and values can vary depending on the specific assay conditions.

ParameterLamifibanAbciximabKey Considerations
Platelet Aggregation (IC50) Potent inhibition, with reports of complete inhibition at 1 µmol/L for ADP-induced aggregation. [6]Potent inhibition, but may be less effective under high shear stress with citrate anticoagulant. [6]The choice of anticoagulant and shear conditions significantly impacts the observed inhibitory potency, particularly for Abciximab. [6]
Reversibility of Aggregation Capable of complete reversal of pre-formed platelet aggregates. [6]Does not effectively reverse pre-formed aggregates. [6]This highlights a key mechanistic difference between the small molecule, reversible inhibitor and the antibody fragment with a slow dissociation rate. [14]
GPIIb/IIIa Receptor Occupancy Dose-dependent receptor occupancy.High and sustained receptor occupancy, with >80% blockade achieved rapidly. [7]Abciximab's long platelet half-life contributes to prolonged receptor occupancy. [14]
TEG PlateletMapping™ Expected to show a dose-dependent reduction in MA_thrombin.Demonstrates a significant reduction in clot strength (MA). [15]Both drugs inhibit the final common pathway, leading to a decrease in overall clot strength.

Conclusion

The functional benchmarking of Lamifiban and Abciximab requires a multi-faceted approach utilizing a combination of platelet aggregometry, flow cytometry, and thromboelastography. Each assay provides unique and complementary insights into the pharmacodynamic properties of these two distinct GPIIb/IIIa inhibitors.

  • Platelet aggregometry remains the cornerstone for determining inhibitory potency and reversibility.

  • Flow cytometry offers a precise quantification of the drug-target interaction and its immediate downstream consequences on platelet activation.

  • Thromboelastography provides a holistic view of the impact of these inhibitors on global hemostasis.

By employing these methodologies with a clear understanding of their underlying principles and experimental nuances, researchers can effectively characterize and compare the functional profiles of Lamifiban, Abciximab, and other novel antiplatelet agents, ultimately contributing to the development of safer and more effective antithrombotic therapies.

References

  • Kini, R. M., & Coller, B. S. (2000). Comparative In Vitro Efficacy of Different Platelet Glycoprotein IIb/IIIa Antagonists on Platelet-Mediated Clot Strength Induced by Tissue Factor With Use of Thromboelastography. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(1), 211-219. [Link]

  • Cazenave, J. P., Gachet, C., Ohlmann, P., & Aleil, B. (2005). Inhibition and reversal of platelet aggregation by alphaIIbbeta3 antagonists depends on the anticoagulant and flow conditions: differential effects of Abciximab and Lamifiban. British Journal of Haematology, 131(2), 234-240. [Link]

  • Mascelli, M. A., Worley, S., Veriabo, N. J., & Lance, E. T. (1998). Rapid Assessment of Platelet Function With a Modified Whole-Blood Aggregometer in Percutaneous Transluminal Coronary Angioplasty Patients Receiving Anti-GP IIb/IIIa Therapy. Circulation, 97(23), 2346-2352. [Link]

  • Weber, A. A., & Schror, K. (2004). Comparative pharmacology of GP IIb/IIIa antagonists. Herz, 29(4), 364-370. [Link]

  • Futyma, P., Futyma, M., & Tomaszewski, M. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Folia Cardiologica, 18(1), 25-31. [Link]

  • Nagy, B., Jr, Miszti-Blasius, K., & Hevessy, Z. (2018). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 19(10), 2897. [Link]

  • Batchelor, W. B., Tolleson, T. R., Huang, Y., Larsen, R. L., Mantell, R. M., Dillard, P., Davidian, M., Zhang, D., Cantor, W. J., Sketch, M. H., Jr, Ohman, E. M., Zidar, J. P., Gretler, D., DiBattiste, P. M., Tcheng, J. E., Califf, R. M., & Harrington, R. A. (2002). Randomized COMparison of platelet inhibition with abciximab, tiRofiban and eptifibatide during percutaneous coronary intervention in acute coronary syndromes: the COMPARE trial. Comparison Of Measurements of Platelet aggregation with Aggrastat, Reopro, and Eptifibatide. Circulation, 106(12), 1470–1476. [Link]

  • Topol, E. J., Moliterno, D. J., Herrmann, H. C., Powers, E. R., Grines, C. L., Cohen, D. J., Cohen, E. A., Bertrand, M., Neumann, F. J., Stone, G. W., DiBattiste, P. M., & Demopoulos, L. A. (2001). Comparison of two platelet glycoprotein IIb/IIIa inhibitors, tirofiban and abciximab, for the prevention of ischemic events with percutaneous coronary revascularization. The New England Journal of Medicine, 344(25), 1888–1894. [Link]

  • O'Shea, J. C., Hafley, G. E., Greenberg, S., Hasselblad, V., Lorenz, T., Kitt, M. M., Tcheng, J. E., & Califf, R. M. (2020). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Journal of Clinical Medicine, 9(8), 2609. [Link]

  • Practical-Haemostasis.com. (n.d.). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]

  • Ikarugi, H., Taka, T., Nakajima, S., & Sugitaka, M. (2013). Estimation of anti-platelet drugs on human platelet aggregation with a novel whole blood aggregometer by a screen filtration pressure method. Journal of Pharmacological Sciences, 122(2), 119-128. [Link]

  • Ignjatovic, V., & Monagle, P. (2017). Platelet-mapping assay for monitoring antiplatelet therapy during mechanical circulatory support in children: A retrospective observational study. Thrombosis Research, 156, 11-17. [Link]

  • Haemonetics. (2016). TEG® PlateletMapping® Assay. Retrieved from [Link]

  • Cytognos. (2016). Platelets Immunofluorescence Staining Protocol. Retrieved from [Link]

  • Stewart, J. J., & Litwin, V. (2015). Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development. Cytometry Part B: Clinical Cytometry, 88(1), 5-16. [Link]

  • Chen, A., & Gremmel, T. (2019). Reference Range Determination for Whole-Blood Platelet Aggregation Using the Multiplate Analyzer. American Journal of Clinical Pathology, 152(5), 629-638. [Link]

  • Healthline. (n.d.). Platelet Aggregation Test: Purpose, Procedure, and Risks. Retrieved from [Link]

  • ResearchGate. (n.d.). Panel A) Effect of platelet counts on abciximab inhibition of.... Retrieved from [Link]

  • Litwin, V., & Myler, H. (2018). Recommendations for the development and validation of flow cytometry-based receptor occupancy assays. Cytometry Part B: Clinical Cytometry, 94(4), 545-560. [Link]

  • Yin, W., & Ku, D. N. (2010). Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood. Artificial Organs, 34(12), 1083-1090. [Link]

  • Medscape. (2025). Platelet Aggregation: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • CellCarta. (n.d.). Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. Retrieved from [Link]

  • American College of Cardiology. (n.d.). Comparison of two platelet glycoprotein IIb/IIIa inhibitors, tirofiban and abciximab, for the prevention of ischemic events with percutaneous coronary revascularization - TARGET. Retrieved from [Link]

  • Tran, H., & Chen, J. (2019). Platelet Mapping by Thromboelastography and Whole Blood Aggregometry in Adult Patients Supported by Mechanical Circulatory Support Device on Aspirin Therapy. The Journal of Heart and Lung Transplantation, 38(4), S233. [Link]

  • Bio-protocol. (2019). Platelet Isolation and Activation Assays. Retrieved from [Link]

  • Haemonetics. (n.d.). TEG® PlateletMapping® Assay. Retrieved from [Link]

  • UAB Medicine. (n.d.). Platelet Mapping Guideline. Retrieved from [Link]

  • Ramstrom, S., & Ripsima, S. (2019). A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry. PLoS ONE, 14(1), e0210341. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Lamifiban Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Lamifiban Trifluoroacetate is not merely a chemical reagent; it is a high-potency pharmacological agent designed to inhibit platelet aggregation. As a non-peptide glycoprotein IIb/IIIa (GP IIb/IIIa) antagonist, its primary mechanism involves blocking the binding of fibrinogen to platelets, thereby preventing clot formation.[1][2][3][4]

The Critical Hazard: The danger lies in the intersection of high biological potency and chemical corrosivity .

  • Systemic Hemorrhage Risk: Inhalation or transdermal absorption of the dust can lead to systemic inhibition of platelet function, resulting in prolonged bleeding times and hemorrhage.

  • Salt-Specific Toxicity: The trifluoroacetate (TFA) counter-ion imparts acidity and hygroscopic properties, increasing the risk of mucosal irritation and enhancing the compound's ability to penetrate the skin barrier.

Operational Directive: Treat this substance as an OEB 4 (Occupational Exposure Band 4) compound. All handling of the solid powder must occur within a primary engineering control (Isolator or HEPA-filtered Fume Hood).

Risk Assessment & Hazard Logic

To select the correct PPE, we must deconstruct the compound's hazard profile. This is not a generic "wear gloves" situation; it is a calculated defense against specific exposure pathways.

Hazard Logic Diagram

RiskAssessment Substance Lamifiban Trifluoroacetate BioHazard Bio-Potency: GPIIb/IIIa Inhibition (Bleeding Risk) Substance->BioHazard ChemHazard Chem-Hazard: TFA Salt (Corrosive/Irritant) Substance->ChemHazard Route_Inhale Inhalation Risk: Systemic Absorption BioHazard->Route_Inhale High Risk Route_Dermal Dermal Risk: Permeation & Irritation ChemHazard->Route_Dermal Enhances Penetration Control_Resp Respiratory Protection: P100 / PAPR / Hood Route_Inhale->Control_Resp Control_Skin Skin Protection: Double Nitrile (0.11mm min) Route_Dermal->Control_Skin

Figure 1: Risk Assessment Logic Flow. The convergence of biological potency and chemical salt properties dictates the PPE selection.

PPE Matrix: Task-Based Protection

Do not rely on a single level of protection.[5] Scale your PPE based on the energy state of the material (Static Storage vs. Active Handling).

Task CategoryRespiratory ProtectionDermal Protection (Hands)Body & Eye ProtectionRationale
1.[5][6][7][8][9][10] Storage & Transport (Sealed Container)N95 Mask (Precautionary)Single Nitrile Gloves (Standard EN374)Lab Coat + Safety Glasses Risk is limited to accidental container breach.
2. Active Weighing (Solid Powder)PAPR (Powered Air Purifying Respirator) OR work inside Class II Biosafety Cabinet Double Gloving: 1. Inner: Latex/Nitrile (Thin)2.[5][6][7] Outer: High-Breakthrough Nitrile (Extended Cuff)Tyvek® Sleeves or Suit + Chemical Goggles (Not just glasses)Highest Risk. Dust generation is inevitable. TFA salts are hygroscopic; moisture on skin + dust = acid burn.
3. Solution Handling (Dissolved)Half-Face Respirator (P100/OV Cartridge) if outside hoodDouble Nitrile Gloves (Change immediately upon splash)Lab Coat + Face Shield (if splash risk exists)Solubilized drug can penetrate skin faster. TFA acidity may degrade gloves over time.
4. Spill Cleanup (Powder/Liquid)Full-Face Respirator (P100/OV)Chem-Resistant Laminate Gloves (e.g., Silver Shield®)Tyvek® Coverall + Boot Covers Uncontrolled release requires maximum barrier protection to prevent saturation.

Operational Workflow: The Closed-Loop Protocol

Objective: To solubilize Lamifiban Trifluoroacetate without releasing particulate matter into the general lab environment.

Step-by-Step Methodology

1. Preparation Phase:

  • Engineering Control: Verify the flow rate of your Fume Hood or Biological Safety Cabinet (BSC).

  • Neutralization Prep: Prepare a 10% Bleach solution (Sodium Hypochlorite) and a dedicated solid waste container inside the hood before opening the vial.

2. The "Static-Free" Weighing Technique:

  • Why: Trifluoroacetate salts are often electrostatic. Static charge can cause the powder to "jump" onto gloves or the balance.

  • Action: Use an anti-static gun or bar on the vial before opening. Use a disposable anti-static weighing boat.

3. Solubilization (The Critical Transition):

  • Add the solvent (typically DMSO or Water/Saline depending on the specific salt form solubility) gently down the side of the vial or weighing boat to wet the powder immediately.

  • Safety Note: Once dissolved, the inhalation risk drops, but the dermal absorption risk increases .

4. Decontamination:

  • Wipe down the balance and surrounding area with a solvent-dampened wipe (methanol or ethanol), followed by a 10% bleach wipe to oxidize any potential biological residues.

Workflow Diagram

Workflow Start Start: Vial Retrieval Check Engineering Check: Isolator/Hood Flow OK? Start->Check PPE Don PPE: Double Gloves, Tyvek Sleeves Check->PPE Yes Weigh Weighing: Use Anti-Static Gun Minimize Air Disturbance PPE->Weigh Solubilize Solubilization: Add Solvent Gently (Reduces Dust Hazard) Weigh->Solubilize Clean Decon: Solvent Wipe -> Bleach Wipe Solubilize->Clean Waste Disposal: Segregated Incineration Stream Clean->Waste

Figure 2: Operational sequence ensuring containment from storage to disposal.

Disposal & Deactivation

Because Lamifiban is a potent bioactive, it cannot be disposed of in general chemical waste.

  • Solid Waste (Vials, Weigh Boats, Contaminated Gloves):

    • Must be segregated into "Cytotoxic/High Potency" waste streams.

    • Method: Incineration is the only acceptable destruction method. Do not autoclave (heat may not destroy the chemical structure sufficiently).

  • Liquid Waste:

    • Collect in a dedicated carboy labeled "High Potency - GPIIb/IIIa Antagonist".

    • Deactivation: While oxidative agents (Bleach) can degrade the peptide-mimetic structure, relying on chemical deactivation alone is risky without validation. Treat as hazardous waste for incineration.

Emergency Response

Scenario A: Inhalation of Powder

  • Evacuate: Move to fresh air immediately.

  • Medical Alert: Inform medical personnel that the patient has been exposed to a potent antiplatelet agent .

  • Observation: Monitor for signs of epistaxis (nosebleed) or hemoptysis (coughing blood).

Scenario B: Skin Contact (Powder or Solution)

  • Drench: Wash with soap and copious water for 15 minutes. Do not use alcohol (this may enhance absorption).

  • Inspect: Check for signs of chemical burn (due to TFA salt) or petechiae (small red spots indicating subcutaneous bleeding).

Scenario C: Eye Contact

  • Irrigate: Flush for 15 minutes.

  • Consult: Seek ophthalmological evaluation. TFA salts are severe eye irritants.[5][7]

References

  • PubChem. (n.d.). Lamifiban trifluoroacetate | C26H29F3N4O8.[11] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Theroux, P., et al. (1996). Platelet membrane receptor glycoprotein IIb/IIIa antagonism in unstable angina.[1][4][8][12] The Canadian Lamifiban Study. New England Journal of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Handling of Hazardous Drugs. United States Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamifiban trifluoroacetate
Reactant of Route 2
Lamifiban trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.